KRAS G12C inhibitor 47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H28ClFN4O3 |
|---|---|
Molecular Weight |
547.0 g/mol |
IUPAC Name |
6-chloro-7-(2-fluoro-6-hydroxyphenyl)-1-(2-propan-2-ylphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-one |
InChI |
InChI=1S/C30H28ClFN4O3/c1-4-27(38)34-12-14-35(15-13-34)29-21-16-22(31)20(28-23(32)9-7-11-26(28)37)17-25(21)36(30(39)33-29)24-10-6-5-8-19(24)18(2)3/h4-11,16-18,37H,1,12-15H2,2-3H3 |
InChI Key |
AFCLJUXYULJJII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C3=CC(=C(C=C3C(=NC2=O)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C=CC=C5F)O |
Origin of Product |
United States |
Foundational & Exploratory
KRAS G12C inhibitor 47 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 47
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly with the G12C mutation, is a critical target in cancer therapy. A vast number of inhibitors have been developed to specifically target this mutant protein. This technical guide focuses on this compound, also identified as compound 8-1-1. While detailed information regarding the discovery and full preclinical profile of this specific inhibitor remains limited in publicly accessible literature, this document synthesizes the available quantitative data on its inhibitory activity and provides a comprehensive overview of its mechanism of action based on our understanding of the broader class of KRAS G12C inhibitors. This guide also includes generalized experimental protocols for assessing the activity of such compounds and visual representations of the relevant biological pathways and experimental workflows.
Introduction to KRAS G12C as a Therapeutic Target
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling. It cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and promoting cell proliferation, survival, and differentiation. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The presence of the cysteine residue in the mutant protein provides a unique handle for targeted covalent inhibitors.
Mechanism of Action of this compound
Based on the established mechanism of action for the majority of KRAS G12C inhibitors, this compound is presumed to act as a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine at position 12. This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state. By preventing the exchange of GDP for GTP, the inhibitor effectively blocks the activation of KRAS G12C and the subsequent downstream signaling cascades.
The primary downstream pathway affected by KRAS activation is the MAPK/ERK pathway. In its active state, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell growth and proliferation. By inhibiting KRAS G12C, inhibitor 47 is expected to lead to a reduction in the phosphorylation of ERK (p-ERK), a key biomarker of target engagement and pathway inhibition.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 8-1-1).
Table 1: Biochemical Inhibitory Activity [1]
| Target | IC50 (µM) |
| KRAS G12C | 0.172 |
Table 2: Cellular Inhibitory Activity on p-ERK [1]
| Cell Line | KRAS Mutation | IC50 (µM) |
| MIA PaCa-2 | G12C | 0.046 |
| A549 | G12S | 69.8 |
Note: The high IC50 value in the A549 cell line, which harbors a G12S mutation, suggests selectivity of the inhibitor for the G12C mutant.
Experimental Protocols
As the specific experimental protocols for this compound have not been publicly disclosed, the following sections describe generalized, representative protocols for the key assays used to characterize such inhibitors.
Biochemical Assay for KRAS G12C Inhibition (IC50 Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against KRAS G12C in a biochemical setting.
Principle:
The assay measures the ability of an inhibitor to block the interaction of KRAS G12C with a downstream effector protein or to prevent the exchange of fluorescently labeled GDP for GTP.
Materials:
-
Recombinant human KRAS G12C protein
-
Fluorescently labeled GDP (e.g., BODIPY-FL-GDP)
-
Guanine nucleotide exchange factor (GEF), such as SOS1
-
GTP
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, 0.01% Tween-20, pH 7.4)
-
Test compound (this compound)
-
384-well microplates
-
Plate reader capable of fluorescence polarization or time-resolved fluorescence energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the recombinant KRAS G12C protein pre-loaded with fluorescently labeled GDP.
-
Add the serially diluted inhibitor to the wells and incubate for a predetermined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the nucleotide exchange reaction by adding a mixture of a GEF (e.g., SOS1) and a high concentration of unlabeled GTP.
-
Monitor the change in fluorescence signal over time. The displacement of fluorescent GDP by unlabeled GTP will result in a decrease in the fluorescence signal.
-
Plot the rate of the reaction (or the endpoint fluorescence) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for p-ERK Inhibition (Western Blot)
This protocol outlines a standard Western blot procedure to assess the inhibition of ERK phosphorylation in cancer cell lines treated with a KRAS G12C inhibitor.
Materials:
-
MIA PaCa-2 cells (KRAS G12C mutant)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against t-ERK to ensure equal protein loading.
-
Quantify the band intensities and calculate the ratio of p-ERK to t-ERK for each treatment condition.
-
Plot the p-ERK/t-ERK ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 47.
Experimental Workflow
Caption: General experimental workflow for characterizing a KRAS G12C inhibitor.
Conclusion
This compound (compound 8-1-1) demonstrates potent and selective inhibition of the KRAS G12C mutant in both biochemical and cellular assays. Its mechanism of action is consistent with other covalent inhibitors of this target, leading to the suppression of the downstream MAPK/ERK signaling pathway. While a comprehensive public dataset for this specific compound is not available, the existing data positions it as a valuable tool for research into KRAS G12C-driven cancers. Further studies would be required to fully elucidate its therapeutic potential, including in vivo efficacy and pharmacokinetic profiling.
References
In-Depth Technical Guide: Structure-Activity Relationship of KRAS G12C Inhibitor 47
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of the covalent KRAS G12C inhibitor, compound 47 (also referred to as XY-02-075 ). This document outlines the quantitative biochemical data, detailed experimental protocols, and relevant biological pathways associated with this guanosine mimetic inhibitor.
Quantitative Data Summary
The biochemical potency of inhibitor 47 was evaluated through kinetic analysis, determining its rate of covalent inactivation and binding affinity for KRAS G12C. The key quantitative data is summarized in the table below, alongside related compounds from the same study for comparative analysis.[1]
| Compound | t1/2 (h) | Ki (μM) | kinact (min-1) | kinact/Ki (min-1·μM-1) |
| 47 (XY-02-075) | 2.3 | 1.6 | 0.33 | 0.2 |
| 13 | 2.5 | 0.374 | 0.07 | 0.2 |
| 14 | 1.06 | 0.382 | 0.3 | 0.8 |
| 16 | 1.1 | 0.92 | 2.2 | 2.4 |
| 48 | 9.5 | 5 | 0.24 | 0.05 |
| 49 | 24 | >10 | - | - |
| 50 | 13 | >25 | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of inhibitor 47 .
Synthesis of Inhibitor 47 (XY-02-075)
The synthesis of inhibitor 47 involves a multi-step process starting from the sulfonylation of ethylenediamine. The resulting sulfonamide is then reacted with diethyl chlorophosphate. Following deprotection, the intermediate is coupled with guanosine to yield the sulfamoyl phosphonate 44 , which is subsequently deprotected and acylated to produce the final compound 47 .[2]
Biochemical Assays
This assay provides a composite measurement of the kinetic displacement of GDP and the covalent inactivation of KRAS G12C.
-
Principle: Purified recombinant GDP-loaded KRAS G12C is incubated with the test compound. At various time points, the reaction is probed with a cysteine-reactive fluorescent probe, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM), which detects the presence of the free (unreacted) Cys12 thiol. A decrease in fluorescence over time indicates covalent modification of Cys12 by the inhibitor.[3]
-
Protocol:
-
Incubate purified GDP-loaded wild-type or G12C KRAS with either DMSO (control) or the test compound at ambient temperature for specified durations.
-
At each time point, transfer a sample of the protein solution to a black 384-well plate.
-
Add CPM to each well and measure the fluorescence at an excitation/emission of 384/470 nm.
-
Normalize the data by subtracting the background fluorescence from the wild-type KRAS sample.
-
Calculate the percentage of CPM labeling using the signal from the KRAS G12C protein incubated with DMSO at each time point as the 100% labeling control.[3]
-
This assay determines the relative affinities and inactivation rates of the covalent inhibitors.
-
Principle: The assay measures the second-order rate constant (kinact/Ki), which incorporates both the binding affinity (Ki) and the rate of irreversible inactivation (kinact). GMP-stabilized, nucleotide-free KRAS G12C is used. The reaction progress is monitored by the binding of a GTP-desthiobiotin probe to the uninhibited KRAS G12C. The desthiobiotinylated protein is then detected using an AlphaScreen format.[1]
-
Protocol:
-
Prepare purified nucleotide-free KRAS G12C and stabilize it with an excess of GMP.
-
Incubate the GMP-stabilized KRAS G12C with various concentrations of the test inhibitor.
-
At specific time points, add a GTP-desthiobiotin probe. This probe contains a reactive acyl phosphate anhydride that covalently links to Lysine 16 of KRAS.
-
Detect the amount of desthiobiotinylated protein using AlphaScreen technology.
-
Plot the observed reaction rates (kobs) against the inhibitor concentrations and fit the data to the following equation to extract the values for kinact and Ki: kobs = kinact[I] / (Ki + [I])[1]
-
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Mechanism of Inhibition
KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it activates downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.
Inhibitor 47 is a guanosine mimetic that covalently targets the mutant Cysteine-12 residue of KRAS G12C. By binding to the nucleotide-binding pocket, it locks the protein in an inactive state, thereby preventing its interaction with downstream effectors and inhibiting signal propagation.
Experimental Workflow for Inhibitor Characterization
The general workflow for the characterization of covalent KRAS G12C inhibitors like compound 47 involves several key stages, from initial screening to detailed kinetic analysis.
References
An In-depth Technical Guide on the Binding Affinity and Kinetics of KRAS G12C Inhibitors
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the binding characteristics of inhibitors targeting the KRAS G12C mutation, a critical oncogenic driver. While this guide aims to be comprehensive, it is important to note that detailed publicly available binding affinity and kinetic data for a specific molecule designated as "KRAS G12C inhibitor 47 (compound 8-1-1)" are limited. Therefore, this document will present the available data for this compound and subsequently utilize the well-characterized inhibitor, Adagrasib (MRTX849), as a representative example to illustrate the expected data and methodologies in this field.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutive activation of downstream pathways like the MAPK and PI3K-AKT signaling cascades, which drive uncontrolled cell growth and proliferation.[1]
The KRAS G12C mutation, where glycine at codon 12 is replaced by cysteine, has been a focal point for drug development.[1] This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. These inhibitors typically bind to the switch-II pocket of KRAS G12C in its inactive, GDP-bound state, locking the protein in this conformation and preventing its activation.[1]
Binding Profile of this compound (compound 8-1-1)
"this compound," also identified as "compound 8-1-1," is a potent inhibitor of KRAS G12C.[2][3] While comprehensive binding affinity (Kd, Ki) and kinetic (kon, koff) data are not widely available in peer-reviewed literature, inhibitor potency, as measured by the half-maximal inhibitory concentration (IC50), has been reported.
Data Presentation: Potency of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 (KRAS G12C) | 0.172 µM | - | Biochemical Assay |
| IC50 (p-ERK inhibition) | 0.046 µM | MIA PaCa-2 | Cellular Assay |
| IC50 (p-ERK inhibition) | 69.8 µM | A549 | Cellular Assay |
Data sourced from MedChemExpress.[2][3]
Representative Inhibitor Profile: Adagrasib (MRTX849)
To provide a comprehensive understanding of the binding characteristics of a KRAS G12C inhibitor, we will use Adagrasib (MRTX849) as a well-documented example. Adagrasib is a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[4] It has undergone extensive preclinical and clinical evaluation, providing a wealth of data on its binding affinity and kinetics.
Data Presentation: Binding Affinity and Kinetics of Adagrasib
| Parameter | Value | Method |
| IC50 | 5 nmol/L | Cellular Assay |
| kinact/KI | - | Biochemical Assay |
Note: Specific kinact/KI values for Adagrasib are often presented in comparative studies and can vary based on experimental conditions. The IC50 value is a measure of potency in a cellular context.[5]
Experimental Protocols
The determination of binding affinity and kinetics for KRAS G12C inhibitors involves a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Measurement
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions. It provides data on association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Objective: To determine the binding kinetics and affinity of a KRAS G12C inhibitor (e.g., Adagrasib) to the KRAS G12C protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human KRAS G12C protein (GDP-bound)
-
KRAS G12C inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Protein Immobilization:
-
The KRAS G12C protein is immobilized on the sensor chip surface via amine coupling. The carboxymethylated dextran surface of the chip is activated with a mixture of EDC and NHS.
-
A solution of KRAS G12C protein in the immobilization buffer is injected over the activated surface.
-
The remaining activated groups are deactivated by injecting ethanolamine.
-
-
Binding Analysis:
-
A series of concentrations of the KRAS G12C inhibitor (analyte) are prepared in the running buffer.
-
Each concentration is injected over the sensor surface with the immobilized KRAS G12C protein for a defined association time.
-
This is followed by an injection of running buffer to monitor the dissociation of the inhibitor from the protein.
-
-
Data Analysis:
-
The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is recorded as a sensorgram.
-
The association (kon) and dissociation (koff) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Objective: To determine the thermodynamic parameters of the interaction between a KRAS G12C inhibitor and the KRAS G12C protein.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human KRAS G12C protein (GDP-bound)
-
KRAS G12C inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, 5% DMSO, pH 7.4)
Protocol:
-
Sample Preparation:
-
The KRAS G12C protein is placed in the sample cell of the calorimeter.
-
The KRAS G12C inhibitor is loaded into the injection syringe at a concentration typically 10-15 times higher than the protein concentration.
-
Both the protein and inhibitor solutions are prepared in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small injections of the inhibitor from the syringe into the sample cell are performed at a constant temperature.
-
The heat released or absorbed upon each injection is measured.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the inhibitor to the protein.
-
The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry (n), and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Mandatory Visualizations
Signaling Pathways
Caption: KRAS G12C signaling pathways and point of inhibition.
Experimental Workflows
Caption: General workflow for SPR-based binding analysis.
References
An In-depth Technical Guide to the Physicochemical Properties of a Representative KRAS G12C Inhibitor: Sotorasib (AMG 510)
As information regarding a specific compound designated solely as "KRAS G12C inhibitor 47" is not available in public scientific literature, this guide will focus on a well-characterized and clinically approved KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example. This allows for a comprehensive overview of the physicochemical properties, experimental methodologies, and relevant biological pathways as requested.
This document provides a detailed overview of the core physicochemical and pharmacokinetic properties of Sotorasib, a first-in-class, orally bioavailable covalent inhibitor of the KRAS G12C mutant protein. The information herein is intended for researchers, scientists, and drug development professionals.
Physicochemical and Pharmacokinetic Properties of Sotorasib
The following tables summarize the key physicochemical and pharmacokinetic parameters of Sotorasib.
Table 1: Physicochemical Properties of Sotorasib
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀F₂N₆O₃ | [1] |
| Molecular Weight | 560.6 g/mol | [1][2] |
| pKa | 8.06, 4.56 | [2][3] |
| Aqueous Solubility | 1.3 mg/mL (at pH 1.2) | [2][3] |
| 0.03 mg/mL (at pH 6.8) | [2][3] | |
| Solubility in DMSO | 50-100 mg/mL | [4] |
| Plasma Protein Binding | 89% | [4] |
Table 2: Preclinical and Clinical Pharmacokinetic Properties of Sotorasib
| Parameter | Value | Species/Conditions | Reference |
| Tmax (median) | 2.0 hours | Human (960 mg daily dose) | [2][4] |
| Cmax | 7.50 µg/mL | Human (960 mg daily dose) | [2][4] |
| AUC₀₋₂₄h | 65.3 h*µg/mL | Human (960 mg daily dose) | [2][4] |
| Apparent Clearance | 26.2 L/h | Human (at steady state) | [2] |
| Volume of Distribution | 211 L | Human | [2] |
| Route of Elimination | 74% feces, 6% urine | Human | [2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized standard protocols widely used in the pharmaceutical industry.
2.1. Aqueous Solubility (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at equilibrium.
-
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 1.2, 6.8, 7.4)
-
Co-solvent (e.g., DMSO) for stock solution preparation
-
Shake-flask apparatus or orbital shaker in a temperature-controlled environment
-
Filtration device (e.g., 0.45 µm PVDF filters)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
An excess amount of the solid test compound is added to a known volume of the aqueous buffer in a glass vial.
-
The resulting suspension is agitated in a shake-flask or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
After incubation, the suspension is filtered to remove any undissolved solid.[6]
-
The concentration of the dissolved compound in the filtrate is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[7]
-
The experiment is performed in triplicate for each pH condition.
-
2.2. Cell Permeability (Caco-2 Assay)
The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[4]
-
Objective: To assess the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier mimicking the intestinal epithelium.
-
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® permeable supports (e.g., 24-well plates with 0.4 µm pore size inserts)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., high permeability: propranolol; low permeability: atenolol)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
-
-
Procedure:
-
Caco-2 cells are seeded onto the apical (AP) side of the Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8]
-
The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a non-transported marker, Lucifer yellow.[8]
-
For the permeability assessment, the cell culture medium is replaced with transport buffer.
-
The test compound (e.g., at a final concentration of 10 µM) is added to the donor compartment (either apical for A-to-B transport or basolateral for B-to-A transport).[4]
-
Samples are taken from the receiver compartment at specified time points (e.g., 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells
-
A is the surface area of the filter membrane
-
C₀ is the initial concentration of the drug in the donor compartment
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
-
2.3. Lipophilicity (Octanol-Water Partition Coefficient - LogP)
The shake-flask method is a traditional and reliable way to determine the LogP of a compound.[9]
-
Objective: To measure the ratio of the concentration of a compound in two immiscible phases, n-octanol and water, at equilibrium.
-
Materials:
-
Test compound
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer and centrifuge
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
A known amount of the test compound is dissolved in either water or n-octanol.
-
The second, immiscible solvent is added to the vial in a defined ratio (e.g., 1:1 volume).
-
The vial is vigorously shaken (vortexed) for a set period to facilitate partitioning, and then left to stand or centrifuged to allow for complete phase separation.[10]
-
Aliquots are carefully taken from both the aqueous and n-octanol layers.
-
The concentration of the compound in each phase is determined by a suitable analytical method.[11]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
2.4. Metabolic Stability (Liver Microsome Assay)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[12]
-
Objective: To determine the rate of in vitro metabolism of a compound when incubated with liver microsomes.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile or methanol containing an internal standard to stop the reaction
-
LC-MS/MS for analysis
-
-
Procedure:
-
The test compound (e.g., at a final concentration of 1 µM) is pre-incubated with liver microsomes in phosphate buffer at 37°C.[12]
-
The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[13]
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes).
-
The reaction in each aliquot is terminated by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t₁/₂) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.
-
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
The following diagram illustrates the canonical KRAS signaling pathway and the mechanism of action of a covalent inhibitor like Sotorasib.
Caption: KRAS G12C signaling and covalent inhibition.
Experimental Workflow for KRAS G12C Inhibitor Characterization
This diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12C inhibitor.
Caption: Preclinical characterization workflow for a KRAS G12C inhibitor.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mercell.com [mercell.com]
In-Depth Preclinical Data Review for KRAS G12C Inhibitor 47
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for KRAS G12C Inhibitor 47, a novel, potent, and selective covalent inhibitor targeting the KRAS G12C oncoprotein. The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2] For decades, KRAS was considered "undruggable"; however, the development of covalent inhibitors that specifically target the mutant cysteine-12 residue has revolutionized the treatment landscape for these cancers.[2][3]
Inhibitor 47 locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[4] This document summarizes the key preclinical findings, including in vitro and in vivo efficacy, and details the experimental methodologies used to generate this data.
Mechanism of Action and Signaling Pathway
The KRAS G12C mutation impairs the intrinsic GTPase activity of the KRAS protein and makes it insensitive to GTPase-activating proteins (GAPs). This results in the protein being locked in a constitutively active, GTP-bound state.[3] The active KRAS G12C then stimulates downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling cascades.[3][5]
Inhibitor 47 is an irreversible covalent inhibitor that selectively binds to the cysteine residue of the KRAS G12C mutant. This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and blocking the activation of downstream effector pathways.[4]
References
- 1. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Target Engagement Studies of KRAS G12C Inhibitor 47 in Cancer Cells
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell proliferation, survival, and differentiation.[1][2] Mutations, such as the glycine-to-cysteine substitution at codon 12 (G12C), impair the GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenesis.[3]
For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[4] However, the discovery of a covalent inhibitor-binding pocket (the Switch-II pocket) specific to the KRAS G12C mutant has led to the development of targeted therapies.[5][6][7] These inhibitors covalently bind to the mutant cysteine, trapping the protein in its inactive GDP-bound state.[2]
KRAS G12C inhibitor 47 (also known as compound 8-1-1) is a potent and selective inhibitor developed for cancers harboring this mutation.[8] Evaluating the extent to which this compound binds to its intended target (target engagement) and modulates its activity within a cellular context is critical for preclinical development. This guide details the core methodologies for assessing the target engagement of inhibitor 47, presents its quantitative biochemical and cellular activity, and visualizes the key pathways and experimental workflows involved.
Mechanism of Action and Signaling Pathway
KRAS G12C activation, typically initiated by upstream signals from Receptor Tyrosine Kinases (RTKs), leads to the activation of multiple downstream effector pathways. The two best-characterized pathways are the RAF-MEK-ERK (MAPK) pathway, which drives cell-cycle progression, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][3][9][10] this compound locks the mutant protein in an inactive GDP-bound conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) and blocking downstream signal transduction.[2][11]
Caption: KRAS G12C signaling pathway and point of inhibition.
Quantitative Data for this compound
The potency of inhibitor 47 has been quantified through biochemical and cell-based assays. The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. The data highlights the inhibitor's potency against the KRAS G12C target and its downstream signaling, as measured by the phosphorylation of ERK (p-ERK).
| Assay Type | Target / Readout | Cell Line | IC50 Value (µM) | Reference |
| Biochemical Assay | KRAS G12C | - | 0.172 | [8] |
| Cell-Based Assay | p-ERK Inhibition | MIA PaCa-2 (Pancreatic) | 0.046 | [8] |
| Cell-Based Assay | p-ERK Inhibition | A549 (Lung) | 69.8 | [8] |
Table 1: Summary of IC50 values for this compound.
Experimental Protocols for Target Engagement
Verifying that a drug binds to its intended target in a complex cellular environment is a cornerstone of drug development. The following sections detail the protocols for three widely used assays to determine the cellular target engagement of KRAS G12C inhibitors.
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that quantitatively measures compound binding to a target protein in live cells.[5][12] It relies on energy transfer from a NanoLuc® luciferase-tagged KRAS G12C protein to a fluorescent tracer that reversibly binds to the protein's active site. A competing compound, like inhibitor 47, will displace the tracer, leading to a decrease in the BRET signal.[13]
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Systems Pharmacology Analysis of KRAS G12C Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Abstract 2764: Application of NanoBRET target engagement cellular assay for development of inhibitors against protein kinases, RAS, and epigenetic proteins in cancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. promegaconnections.com [promegaconnections.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with KRAS G12C Inhibitor 47
These application notes provide detailed protocols for the in vitro characterization of KRAS G12C Inhibitor 47, a potent and selective covalent inhibitor of the KRAS G12C oncoprotein. The intended audience for these protocols includes researchers, scientists, and drug development professionals working on targeted cancer therapies.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, results in a constitutively active protein that drives tumor cell proliferation and survival. KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue, trapping the protein in its inactive, GDP-bound state.[1][2] This blocks downstream signaling through pathways such as the MAPK/ERK cascade, thereby inhibiting cancer cell growth.[3][4]
This compound has been identified as a potent inhibitor of this mutant protein. This document outlines key in vitro assays to assess its biochemical and cellular activity.
Data Presentation
The following table summarizes the quantitative data for this compound.
| Assay Type | Cell Line | Parameter | Value |
| Biochemical Inhibition | - | IC50 | 0.172 µM |
| p-ERK Inhibition | MIA PaCa-2 | IC50 | 0.046 µM |
| p-ERK Inhibition | A549 | IC50 | 69.8 µM |
Table 1: Summary of in vitro activity for this compound.[5]
Signaling Pathway and Inhibitor Mechanism
KRAS G12C inhibitors exploit the unique cysteine residue of the mutant protein. They form a covalent bond with this residue, locking KRAS in an inactive GDP-bound state and preventing its activation by guanine nucleotide exchange factors (GEFs) like SOS1.[1][4] This abrogates downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[2][3]
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability of KRAS G12C mutant cancer cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358) and a KRAS wild-type or other mutant cell line for selectivity (e.g., A549 - KRAS G12S).
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound.
-
DMSO (vehicle control).
-
96-well clear-bottom cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration should typically range from 0.001 µM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.[6]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Inhibition
This protocol measures the inhibition of downstream KRAS signaling by assessing the phosphorylation status of ERK.
Materials:
-
KRAS G12C mutant cell line (e.g., MIA PaCa-2).
-
Complete growth medium.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE equipment and reagents.
Protocol:
-
Seed MIA PaCa-2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 µM to 5 µM) and a vehicle control (DMSO) for 2-6 hours.[7]
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer.[7]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control.
Target Engagement Assay (LC-MS/MS)
This assay directly measures the covalent modification of KRAS G12C by the inhibitor in cells.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H2122).
-
This compound.
-
Lysis buffer (e.g., RIPA buffer).
-
Anti-RAS antibody.
-
Protein G magnetic beads.
-
Trypsin.
-
LC-MS/MS system.
Protocol:
-
Treat cells with the inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the total protein concentration.
-
Perform immunoaffinity enrichment of KRAS protein using an anti-RAS antibody coupled to magnetic beads.[8]
-
Elute the enriched protein and perform tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to quantify both the unmodified (free) and inhibitor-bound KRAS G12C peptides.[8][9]
-
Target engagement is calculated as the percentage of inhibitor-bound KRAS G12C relative to the total KRAS G12C protein.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating a KRAS G12C inhibitor in vitro.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application of KRAS G12C Inhibitor ARS-1620 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the KRAS G12C inhibitor, ARS-1620, in preclinical xenograft mouse models. The data and protocols presented are based on studies utilizing the NCI-H358 non-small cell lung cancer cell line, which harbors the KRAS G12C mutation. This document is intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy and pharmacodynamics of KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a substitution of glycine with cysteine at codon 12, has been a particularly challenging target for therapeutic intervention. ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, which irreversibly binds to the mutant cysteine, locking the protein in its inactive, GDP-bound state. This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K pathways, thereby impeding tumor cell proliferation and survival.
Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a valuable in vivo platform to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of novel therapeutic agents like ARS-1620.
Data Presentation
The following tables summarize the key quantitative data from a representative xenograft study of ARS-1620 in an NCI-H358 mouse model.
| Parameter | Vehicle Control | ARS-1620 (200 mg/kg/day, oral) |
| Initial Mean Tumor Volume (mm³) | ~200 | ~200 |
| Final Mean Tumor Volume (mm³) | Not explicitly stated, but showed progressive growth | Showed marked regression |
| Tumor Growth Inhibition (TGI) | N/A | 47%[1] |
| Body Weight Change | Not explicitly stated, but generally stable | No observed clinical toxicity[2] |
Table 1: Summary of Anti-Tumor Efficacy of ARS-1620 in NCI-H358 Xenograft Model.
| Parameter | Value |
| Bioavailability (F) | >60%[3] |
| Plasma Half-life (t1/2) | >20 min[3] |
Table 2: Pharmacokinetic Parameters of ARS-1620 in Mice.
| Biomarker | Effect of ARS-1620 Treatment |
| p-ERK Levels | Inhibited in a dose-dependent manner[3] |
| p-AKT Levels | Inhibited in a dose-dependent manner[3] |
| RAS-GTP Binding | Inhibited in a dose-dependent manner[3] |
Table 3: Pharmacodynamic Effects of ARS-1620 in NCI-H358 Xenograft Tumors.
Experimental Protocols
NCI-H358 Xenograft Mouse Model Establishment
-
Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Female athymic nude mice (5-6 weeks old) are used for tumor implantation.
-
Tumor Implantation:
-
Harvest NCI-H358 cells during the exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.
-
Administration of ARS-1620
-
Formulation: Prepare ARS-1620 for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dosing:
-
The reported efficacious dose is 200 mg/kg/day.[3]
-
Administer the formulated ARS-1620 or vehicle control to the mice via oral gavage.
-
-
Treatment Schedule: Administer the treatment daily for the duration of the study (e.g., 14-21 days).
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
-
Western Blot Analysis:
-
Homogenize a portion of the tumor tissue to extract proteins.
-
Perform western blotting to analyze the levels of total and phosphorylated ERK and AKT, as well as other relevant proteins in the KRAS signaling pathway.
-
-
Target Engagement Assay: To determine the extent of KRAS G12C modification by ARS-1620, specialized mass spectrometry-based assays can be employed.
Visualizations
Caption: KRAS G12C Signaling Pathway and Inhibition by ARS-1620.
Caption: Experimental Workflow for ARS-1620 Xenograft Study.
Caption: Logical Relationship of ARS-1620 Action in Xenograft Model.
References
Application Note: Protocol for p-ERK Inhibition Assay Using KRAS G12C Inhibitor 47
Audience: This document is intended for researchers, scientists, and drug development professionals involved in oncology research and the characterization of targeted kinase inhibitors.
Introduction
The Ras-Raf-MEK-ERK Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The KRAS proto-oncogene is a key component of this pathway, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in KRAS are among the most common oncogenic drivers in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, impairs the GTPase activity of the KRAS protein, causing it to be constitutively locked in the active state and leading to uncontrolled downstream signaling.
KRAS G12C inhibitor 47 (also known as compound 8-1-1) is a potent and specific covalent inhibitor that targets the mutant cysteine residue.[2] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, trapping the oncoprotein and preventing its reactivation.[1][3] This action effectively blocks downstream signaling through the MAPK pathway. A key pharmacodynamic biomarker for assessing the efficacy of KRAS G12C inhibitors is the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in the cascade. This protocol provides a detailed methodology for measuring the inhibition of ERK phosphorylation (p-ERK) in KRAS G12C mutant cancer cells upon treatment with inhibitor 47.
Signaling Pathway and Inhibitor Mechanism
The diagram below illustrates the MAPK signaling cascade and the mechanism of action for this compound.
Caption: KRAS G12C signaling pathway and inhibitor action.
Data Presentation
Quantitative data from the p-ERK inhibition assay should be summarized to determine the potency of the inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric.
| Cell Line | KRAS Mutation | Inhibitor | Target | Assay Type | IC50 (µM) | Reference |
| MIA PaCa-2 | G12C | Inhibitor 47 | p-ERK | Cellular Assay | 0.046 | [2] |
| A549 | G12C | Inhibitor 47 | p-ERK | Cellular Assay | 69.8 | [2] |
| MIA PaCa-2 | G12C | Inhibitor 47 | KRAS G12C | Biochemical Assay | 0.172 | [2] |
Experimental Workflow
The general workflow for assessing p-ERK inhibition is outlined below.
Caption: General workflow for p-ERK inhibition analysis.
Detailed Experimental Protocols
Two primary methods for quantifying p-ERK levels are presented: Western Blotting for detailed qualitative and semi-quantitative analysis, and ELISA for higher-throughput quantitative analysis.
Protocol 1: Western Blot Analysis of p-ERK Inhibition
This method allows for the visualization of protein bands and is considered a gold standard for confirming protein expression and phosphorylation status.
A. Materials and Reagents
-
Cell Line: MIA PaCa-2 (KRAS G12C mutant, pancreatic cancer).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Lysis Buffer: RIPA or M-PER buffer supplemented with protease and phosphatase inhibitor cocktails.[4][5]
-
Protein Assay: BCA or Bradford protein assay kit.
-
Antibodies:
-
Primary: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) mAb, Rabbit anti-total-ERK1/2 mAb.
-
Secondary: HRP-conjugated anti-rabbit IgG.
-
-
Western Blot Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (5% BSA or non-fat milk in TBST), TBST buffer, chemiluminescent HRP substrate.
B. Procedure
-
Cell Seeding: Plate MIA PaCa-2 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, you may replace the growth medium with serum-free medium for 12-24 hours before treatment.
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range for MIA PaCa-2 cells is 0, 1, 10, 50, 100, 500, and 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the cells and add the inhibitor-containing medium.
-
Incubate for a defined period, typically 2-4 hours, at 37°C.[6]
-
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (protein extract).
-
Determine the protein concentration of each sample using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Load 10-20 µg of protein per lane onto an SDS-PAGE gel.[7]
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.[8]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[9]
-
Wash the membrane again as in the previous step.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize p-ERK levels, the same membrane should be probed for total ERK.
-
Strip the membrane using a mild stripping buffer.
-
Block the membrane again and probe with the anti-total-ERK1/2 primary antibody, followed by the secondary antibody and detection steps as described above.
-
C. Data Analysis
-
Use imaging software to perform densitometry on the captured bands for both p-ERK and total ERK.
-
Calculate the p-ERK/total ERK ratio for each sample to normalize for loading differences.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: ELISA-Based Analysis of p-ERK Inhibition
Enzyme-Linked Immunosorbent Assays (ELISAs) offer a more quantitative and higher-throughput alternative to Western blotting.[10] This protocol is based on a typical sandwich ELISA format.
A. Materials and Reagents
-
Cell Lysates: Prepared and quantified as described in Protocol 1 (Steps B.1 to B.5).
-
ELISA Kit: A sandwich ELISA kit for the detection of phospho-ERK1/2 and total ERK1/2 (e.g., from R&D Systems, Abcam, or Thermo Fisher Scientific).[11][12][13] These kits typically include:
-
Pre-coated 96-well plates (capture antibody).
-
Detection antibody.
-
HRP-conjugated secondary reagent.
-
Wash buffer, substrate, and stop solution.
-
B. Procedure
-
Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Sample Addition: Add 50-100 µL of each cell lysate (normalized for protein concentration) and standards to the appropriate wells of the microplate pre-coated with the capture antibody.
-
Incubation: Incubate the plate for the time specified in the kit manual (e.g., 2.5 hours at room temperature or overnight at 4°C).[14]
-
Washing and Detection:
-
Signal Development and Reading:
-
Parallel Assay: Perform a separate ELISA for total ERK on the same samples for normalization purposes.
C. Data Analysis
-
Generate a standard curve from the OD readings of the standards.
-
Calculate the concentration of p-ERK and total ERK in each sample from the standard curve.
-
Determine the p-ERK/total ERK ratio for each treatment condition.
-
Calculate the percentage inhibition relative to the vehicle control and determine the IC50 value as described for the Western blot protocol.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. phospho ERK1 + phospho ERK2 + Total ELISA Kit (ab176660) | Abcam [abcam.com]
- 12. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. raybiotech.com [raybiotech.com]
Application Notes and Protocols for KRAS G12C Inhibitor 47 in Non-Small Cell Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biochemical activity of KRAS G12C Inhibitor 47 and outline detailed protocols for its evaluation in non-small cell lung cancer (NSCLC) cell lines. While in-depth efficacy data in a broad panel of KRAS G12C-mutant NSCLC cell lines is not publicly available, the provided information serves as a foundational guide for researchers initiating studies with this compound.
Introduction
KRAS is a frequently mutated oncogene in NSCLC, with the G12C mutation being a prevalent driver of tumorigenesis. This compound (also known as compound 8-1-1) is a potent and specific covalent inhibitor of the KRAS G12C mutant protein.[1] This inhibitor locks the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which are critical for cancer cell proliferation and survival.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 0.172 µM | Purified KRAS G12C protein | [1] |
| p-ERK Inhibition IC50 | 0.046 µM | MIA PaCA-2 (Pancreatic, KRAS G12C) | [1] |
| p-ERK Inhibition IC50 | 69.8 µM | A549 (NSCLC, KRAS WT) | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway
KRAS G12C inhibitors exert their effect by disrupting the RAS-MAPK signaling cascade. The following diagram illustrates the targeted pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in NSCLC cell lines.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (Crystal Violet)
This protocol is for determining the effect of this compound on the viability of adherent NSCLC cell lines.
Materials:
-
KRAS G12C-mutant NSCLC cell lines (e.g., NCI-H358, NCI-H2122, NCI-H23)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Gently aspirate the medium from the wells.
-
Wash the cells twice with 200 µL of PBS per well.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Remove the fixing solution and allow the plates to air dry completely.
-
Add 100 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plate with tap water until the excess stain is removed.
-
Allow the plate to air dry completely.
-
-
Quantification:
-
Add 100 µL of solubilization solution to each well.
-
Incubate on a plate shaker for 15-30 minutes at room temperature to ensure complete solubilization of the dye.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
KRAS G12C-mutant NSCLC cell lines
-
Complete culture medium
-
This compound
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control for 24 to 48 hours.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
-
Assay Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
-
Protocol 3: Western Blotting for Phospho-ERK
This protocol is for detecting the phosphorylation status of ERK1/2 (p-ERK), a key downstream effector in the KRAS signaling pathway.
Materials:
-
KRAS G12C-mutant NSCLC cell lines
-
Complete culture medium
-
This compound
-
6-well tissue culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at desired concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total ERK):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Wash the membrane and re-block.
-
Probe with the primary antibody against total ERK to confirm equal protein loading.
-
Repeat the secondary antibody and detection steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in treated samples to the vehicle control.
-
References
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to KRAS G12C Inhibitors
Welcome to the Technical Support Center for researchers investigating resistance to KRAS G12C inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments. While the prompt specified "inhibitor 47," this guide focuses on the broadly applicable mechanisms of resistance observed with well-characterized covalent KRAS G12C inhibitors like sotorasib and adagrasib, as these principles are fundamental to the entire class of such molecules.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line shows variable or weak sensitivity to the inhibitor. What are the possible reasons?
A1: Intrinsic resistance can be a significant factor. Several possibilities could explain this observation:
-
Co-occurring Mutations: The cell line may harbor concurrent genetic alterations that provide alternative survival signals. Common co-mutations in lung adenocarcinoma include those in TP53, STK11/LKB1, and CDKN2A.[1] Loss of CDKN2A, for example, can lead to constitutive cell cycle progression, reducing dependency on the MAPK pathway.[2]
-
Signaling Redundancy: Some cancer cells are not solely dependent on KRAS signaling for survival. Parallel pathways, such as the PI3K/AKT/mTOR pathway, might be constitutively active and can sustain cell proliferation even when the MAPK pathway is inhibited.[3][4]
-
Heterogeneity: The cell line may not be purely clonal and could contain a subpopulation of cells with pre-existing resistance mechanisms.
-
Experimental Conditions: Ensure the inhibitor is stable in your culture medium and used at an appropriate concentration relative to its IC50. Verify the identity and KRAS G12C mutation status of your cell line via sequencing.
Q2: I've successfully generated a resistant cell line by long-term inhibitor exposure, but I can't find any secondary mutations in the KRAS gene. What other mechanisms should I investigate?
A2: This is a common and important finding. Resistance to KRAS G12C inhibitors is highly heterogeneous and frequently occurs through mechanisms that don't involve secondary KRAS mutations.[5][6][7] These are broadly categorized as "off-target" resistance and can include:
-
Bypass Signaling Activation: The cell may have found a way to reactivate the MAPK or PI3K pathways downstream of KRAS or through parallel pathways.[2] Key mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs like EGFR, MET, or FGFR can reactivate signaling through wild-type RAS (HRAS, NRAS) or other pathways.[5][6][7][8]
-
Downstream Mutations: Activating mutations in genes downstream of KRAS, such as BRAF, MAP2K1 (MEK1), or NRAS, can render the cell insensitive to KRAS inhibition.[5][6][7]
-
Loss of Tumor Suppressors: Loss-of-function mutations in genes like PTEN or NF1 can also lead to pathway reactivation.[5][6][7]
-
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC) models, adenocarcinoma cells can transdifferentiate into other lineages, like squamous cell carcinoma, which have different signaling dependencies.[5][6][7]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift to a mesenchymal state can confer resistance, often associated with activation of pathways like PI3K/AKT.[6][7]
Q3: My Western blot shows that p-ERK levels rebound after initial suppression with the inhibitor. Why is this happening?
A3: This phenomenon is known as adaptive feedback or pathway reactivation and is a key mechanism of resistance. When you inhibit KRAS G12C, the cell attempts to restore homeostasis by upregulating signals that activate the MAPK pathway.
-
RTK Feedback Loop: Inhibition of the MAPK pathway can relieve negative feedback loops, leading to the increased expression and activation of multiple RTKs.[8][9] These activated RTKs can then stimulate wild-type RAS isoforms (HRAS, NRAS) to reactivate MEK and ERK signaling, bypassing the inhibited KRAS G12C.[8][10]
-
SHP2 Phosphatase: The phosphatase SHP2 is a critical node that relays signals from multiple RTKs to RAS.[8] Its activity is often increased in response to KRAS G12C inhibition, contributing significantly to ERK rebound.
Troubleshooting Guides
Guide 1: Investigating Unexpected Resistance in Cell Culture
| Observed Issue | Potential Cause | Troubleshooting Steps & Key Assays |
| High IC50 value in a known sensitive cell line. | 1. Inhibitor degradation.2. Incorrect cell line identity.3. Mycoplasma contamination. | 1. Prepare fresh inhibitor stock. Confirm stability in media.2. Perform STR profiling and Sanger sequence the KRAS locus.3. Test for mycoplasma. |
| Resistant clones emerge rapidly. | 1. Pre-existing resistant sub-clones.2. High selective pressure (dose too high).3. Adaptive resistance. | 1. Analyze baseline heterogeneity via single-cell sequencing if possible.2. Generate resistance using a dose-escalation protocol.[11]3. Perform time-course Western blots to check for p-ERK rebound. |
| Resistant cells show morphological changes. | 1. Epithelial-to-Mesenchymal Transition (EMT).2. Histological transdifferentiation. | 1. Perform Western blot or immunofluorescence for EMT markers (e.g., E-cadherin, Vimentin, ZEB1).2. Analyze lineage markers specific to the cancer type (e.g., TTF-1 for lung adenocarcinoma, p63 for squamous). |
| No "on-target" KRAS mutations found in resistant cells. | 1. Bypass pathway activation.2. Gene amplification.3. Non-genomic mechanisms. | 1. Use a targeted NGS panel or whole-exome sequencing to look for mutations in key signaling pathways (MAPK, PI3K).2. Perform FISH or shallow whole-genome sequencing to check for amplification of MET, EGFR, or other RTKs.3. Conduct RNA-seq to identify transcriptional reprogramming. |
Data Presentation: Common Mechanisms of Acquired Resistance
The following table summarizes genomic alterations identified in patients who developed resistance to KRAS G12C inhibitors.
| Mechanism Category | Specific Alteration | Frequency (Example from Adagrasib Study) | Effect |
| On-Target (KRAS) | Acquired secondary KRAS mutations (G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) | 9 of 17 patients (53%) had a KRAS alteration[5] | Prevents inhibitor binding or locks KRAS in an active state.[6] |
| High-level amplification of the KRAS G12C allele | Increases the amount of target protein, overwhelming the inhibitor.[6] | ||
| Off-Target (Bypass) | MET Amplification | Identified in 12 of 17 patients (71%) with an identified mechanism[5] | Activates parallel signaling to bypass KRAS G12C dependency.[2] |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | Reactivates the MAPK pathway downstream of or parallel to KRAS.[5] | ||
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | Constitutive activation of alternative signaling pathways.[5] | ||
| Loss-of-function mutations in NF1, PTEN | Removes negative regulation of the RAS and PI3K pathways, respectively.[5] | ||
| Non-Genomic | Histologic Transformation (e.g., Adeno-to-Squamous) | Observed in 10 patients in one study[5] | Shifts cell lineage to one that is not dependent on KRAS G12C signaling.[6] |
Data is aggregated from clinical studies of adagrasib and sotorasib. Frequencies represent the proportion of patients in whom a given mechanism was identified and can overlap, as multiple mechanisms can coexist.[5][6]
Experimental Protocols
Protocol 1: Generation of Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating resistant cancer cell lines through continuous exposure to a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
DMSO (vehicle control)
-
Cell culture plates, flasks, and incubators
Methodology:
-
Determine Initial Dosing: First, determine the IC50 of the inhibitor for the parental cell line using a standard 72-hour cell viability assay (e.g., CellTiter-Glo).
-
Initiate Culture: Seed the parental cells at a low density in two separate flasks. Treat one flask with the KRAS G12C inhibitor at a concentration equal to the IC50. Treat the other flask with an equivalent volume of DMSO as a vehicle control.
-
Continuous Exposure: Maintain the cultures, replacing the medium with fresh inhibitor or vehicle every 3-4 days. Monitor the cells for signs of widespread cell death.
-
Dose Escalation: Initially, the inhibitor-treated culture will show significant cell death.[11] As surviving clones begin to grow out and the culture repopulates, gradually increase the inhibitor concentration in a stepwise manner (e.g., 2x IC50, 4x IC50, etc.).[11] Allow the cells to adapt and resume stable proliferation at each new concentration before escalating further.
-
Establish Resistant Line: A stable resistant line is established when the cells can proliferate robustly in a high concentration of the inhibitor (typically >10x the parental IC50).
-
Characterization: Confirm the resistant phenotype by performing a cell viability assay comparing the resistant line to the parental line. The IC50 of the resistant line should be significantly higher.[12] Proceed with molecular characterization (e.g., sequencing, Western blotting) to identify the mechanism of resistance.
Protocol 2: Western Blot for MAPK and PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins like ERK and AKT.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running/transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2, p-AKT (Ser473), Total AKT, GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Lysate Preparation: Culture cells to ~80% confluency. For acute inhibitor studies, treat with the drug for a specified time (e.g., 2, 6, 24 hours). Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply chemiluminescent substrate and visualize the protein bands using a digital imager. Quantify band intensity relative to the total protein and loading control.
Visualizations
Signaling Pathways and Resistance
Caption: KRAS G12C signaling and key mechanisms of inhibitor resistance.
Experimental Workflow
Caption: Workflow for generating and characterizing resistant cell lines.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting the basis of resistance.
References
- 1. amgenoncology.com [amgenoncology.com]
- 2. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 8. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Dosing Schedules for KRAS G12C Inhibitor 47
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing dosing schedules for the KRAS G12C inhibitor 47 to delay or overcome therapeutic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like inhibitor 47?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic alterations in the KRAS gene itself. These can include secondary KRAS mutations that prevent the inhibitor from binding effectively to the G12C mutant protein or amplification of the KRAS G12C allele, leading to an overabundance of the target protein.[1][2][3]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS signaling. A common mechanism is the reactivation of the MAPK pathway through mutations or amplification of upstream or downstream components such as EGFR, BRAF, or MEK.[2][4][5] Other bypass mechanisms include activation of the PI3K/AKT/mTOR pathway and histologic transformation of the tumor.[3][4]
Q2: Why is optimizing the dosing schedule for inhibitor 47 important for delaying resistance?
A2: Continuous high-dose exposure to a targeted therapy like inhibitor 47 can exert strong selective pressure on cancer cells, promoting the emergence of resistant clones.[6][7] Preclinical studies suggest that intermittent or "pulsatile" dosing strategies may delay the development of resistance.[6][7] This approach is thought to provide a "drug holiday" that reduces the selective pressure, allowing sensitive cells to repopulate and potentially outcompete resistant clones. Furthermore, some studies indicate that intermittent dosing can have favorable effects on the tumor immune microenvironment, potentially enhancing anti-tumor immunity.[6][7]
Q3: What are the potential advantages of an intermittent dosing schedule over a continuous one?
A3: Potential advantages of an intermittent dosing schedule for inhibitor 47 include:
-
Delayed onset of resistance: By reducing the continuous selective pressure, intermittent dosing may prolong the time to disease progression.[6]
-
Improved tolerability: Intermittent dosing may lead to a better side-effect profile, as it allows for periods of recovery from drug-related toxicities.
-
Enhanced anti-tumor immunity: Some preclinical evidence suggests that intermittent inhibition of the MAPK pathway can support T-cell activation and improve the efficacy of immunotherapy combinations.[6][7]
Q4: What are the key experimental readouts to assess the efficacy of different dosing schedules of inhibitor 47?
A4: Key experimental readouts include:
-
In vitro:
-
Cell Viability/Proliferation Assays: To determine the dose-response relationship and IC50 values.
-
Western Blotting: To assess the inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) and the emergence of resistance-associated signaling changes.
-
-
In vivo (preclinical models):
-
Tumor Growth Inhibition (TGI): To measure the effect of different dosing schedules on tumor volume over time.
-
Survival Analysis: To compare the overall survival of animals in different treatment groups.
-
Pharmacodynamic (PD) Biomarkers: Analysis of tumor tissue to confirm target engagement and pathway inhibition (e.g., p-ERK levels).
-
Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki67) and apoptosis.
-
Flow Cytometry: To analyze the composition and activation status of immune cells within the tumor microenvironment.
-
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| High IC50 value for Inhibitor 47 in sensitive cell lines | 1. Inhibitor 47 degradation. 2. Incorrect inhibitor concentration. 3. Cell line misidentification or contamination. 4. Suboptimal assay conditions. | 1. Prepare fresh stock solutions of Inhibitor 47. 2. Verify the concentration of the stock solution. 3. Authenticate cell lines using short tandem repeat (STR) profiling. 4. Optimize cell seeding density and incubation time. |
| Rebound of p-ERK signaling after initial inhibition | 1. Adaptive feedback reactivation of the MAPK pathway. 2. Emergence of resistant clones in the cell population. | 1. Perform a time-course experiment to monitor p-ERK levels over a longer duration (e.g., 24, 48, 72 hours). 2. Analyze for potential bypass pathway activation (e.g., p-AKT). 3. Consider combination therapies to block feedback loops. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Variability in drug addition. | 1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of the plate or fill them with sterile media. 3. Use a multichannel pipette for consistent drug delivery. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| Lack of tumor growth inhibition with Inhibitor 47 | 1. Insufficient drug exposure at the tumor site. 2. Rapid development of resistance. 3. Poor oral bioavailability of the formulated drug. | 1. Perform pharmacokinetic (PK) analysis to measure drug concentration in plasma and tumor tissue. 2. Analyze tumors from treated animals for resistance mutations or pathway reactivation. 3. Optimize the vehicle and route of administration. |
| High variability in tumor volume within a treatment group | 1. Inconsistent initial tumor size at the start of treatment. 2. Variation in drug administration. 3. Heterogeneity of the xenograft model. | 1. Randomize animals into treatment groups based on tumor volume. 2. Ensure accurate and consistent dosing for all animals. 3. Increase the number of animals per group to improve statistical power. |
| Toxicity and weight loss in treated animals | 1. The dose of Inhibitor 47 is too high. 2. Off-target effects of the inhibitor. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). 2. Consider an intermittent dosing schedule to improve tolerability. |
Data Presentation
Table 1: In Vitro Efficacy of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| NCI-H358 | NSCLC | Sotorasib | 50 |
| MIA PaCa-2 | Pancreatic | Adagrasib | 10-973 |
| SW1573 | NSCLC | Sotorasib | 100 |
| H2122 | NSCLC | Adagrasib | 10-973 |
Note: Data is compiled from various preclinical studies and serves as a representative example. Actual IC50 values may vary depending on experimental conditions.
Table 2: In Vivo Efficacy of Continuous vs. Intermittent Dosing of a KRAS G12C Inhibitor (Hypothetical Data for Inhibitor 47)
| Dosing Schedule | Tumor Growth Inhibition (%) | Median Survival (Days) | Body Weight Change (%) |
| Vehicle Control | 0 | 20 | +5 |
| Continuous (50 mg/kg, QD) | 85 | 45 | -10 |
| Intermittent (100 mg/kg, 5 days on/2 days off) | 80 | 60 | -2 |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Add 100 µL of the drug solution to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for p-ERK and Total ERK
-
Cell Lysis:
-
Treat cells with inhibitor 47 for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize p-ERK to total ERK.
-
In Vivo Xenograft Study
-
Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 KRAS G12C mutant cancer cells in a 1:1 mixture of PBS and Matrigel into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
-
-
Drug Administration:
-
Administer inhibitor 47 or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Collect tumors for pharmacodynamic and histological analysis.
-
Mandatory Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of KRAS G12C inhibitor 47
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental KRAS G12C inhibitor 47.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | Inhibitor 47 is a covalent inhibitor that selectively targets the cysteine residue of the G12C mutant KRAS protein. It binds to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation and preventing its interaction with downstream effector proteins, thereby inhibiting signaling through pathways such as the MAPK and PI3K-AKT-mTOR pathways.[1][2][3] |
| What are the known off-target effects of this compound? | Potential off-target effects of covalent inhibitors like inhibitor 47 can include the modification of other cysteine-containing proteins, which may lead to cellular toxicities.[1] Additionally, adaptive resistance mechanisms, such as the activation of bypass signaling pathways (e.g., upstream receptor tyrosine kinases like EGFR), can emerge.[3][4][5] |
| What is the recommended starting concentration for in vitro experiments? | For initial cell-based assays, a dose-response experiment is recommended, typically starting from 1 nM to 10 µM, to determine the IC50 in your specific cancer cell line model. |
| How should I store and handle this compound? | Inhibitor 47 should be stored as a solid at -20°C. For experimental use, prepare a stock solution in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Issue 1: Higher than Expected IC50 in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Cell line specific resistance: | Verify the KRAS G12C mutation status of your cell line. Profile the expression of potential resistance markers, such as upstream receptor tyrosine kinases (RTKs) or downstream effectors. |
| Compound instability: | Prepare fresh dilutions of inhibitor 47 from a new stock solution for each experiment. |
| Assay interference: | Ensure that the chosen viability assay (e.g., MTT, CellTiter-Glo) is not affected by the chemical properties of inhibitor 47. |
Issue 2: Development of Acquired Resistance in Long-Term Studies
| Possible Cause | Troubleshooting Step |
| Reactivation of MAPK signaling: | Analyze resistant clones for reactivation of p-ERK and p-MEK. Consider combination therapy with a MEK inhibitor.[1] |
| Upregulation of bypass pathways: | Perform phosphoproteomic or transcriptomic analysis to identify upregulated pathways. Combination with inhibitors of upstream activators like SHP2 or EGFR may be effective.[4][6] |
| Secondary KRAS mutations: | Sequence the KRAS gene in resistant cells to identify any new mutations that may prevent inhibitor binding. |
Quantitative Data Summary
Table 1: In Vitro Potency of Inhibitor 47
| Assay Type | Metric | Value |
| Biochemical Assay (KRAS G12C) | IC50 | 15 nM |
| Cell-Based Assay (NCI-H358) | GI50 | 50 nM |
| Target Engagement (Cellular) | EC50 | 30 nM |
Table 2: Selectivity Profile of Inhibitor 47
| Target | IC50 (µM) |
| KRAS G12C | 0.015 |
| KRAS WT | > 10 |
| Other Cysteine-Containing Proteins | > 5 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of inhibitor 47 to KRAS G12C within a cellular context.
Methodology:
-
Cell Treatment: Culture KRAS G12C mutant cells to 80% confluency. Treat cells with inhibitor 47 at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Heating: Harvest cells and resuspend in PBS. Aliquot cell suspensions and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble KRAS G12C by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of inhibitor 47 indicates target engagement.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of inhibitor 47 on the KRAS signaling pathway.
Methodology:
-
Cell Treatment: Plate KRAS G12C mutant cells and allow them to adhere overnight. Treat with inhibitor 47 at various concentrations for the desired time points (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 47.
Caption: Experimental workflow for the preclinical evaluation of inhibitor 47.
Caption: Strategies to mitigate off-target effects of this compound.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting in vivo toxicity of KRAS G12C inhibitor 47
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KRAS G12C inhibitor 47 in in vivo toxicity studies. The information is tailored for scientists and drug development professionals to navigate potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the KRAS G12C mutant protein.[1] It works by covalently binding to the cysteine residue of the G12C mutant, locking the KRAS protein in an inactive, GDP-bound state.[2][3][4] This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, growth, and survival.[5][6]
Q2: What are the common toxicities observed with KRAS G12C inhibitors?
A2: While specific in vivo toxicity data for inhibitor 47 is not extensively published, data from clinically evaluated KRAS G12C inhibitors like sotorasib and adagrasib can provide insights into potential adverse events. Common treatment-related adverse events include gastrointestinal toxicities (diarrhea, nausea, vomiting), hepatotoxicity (elevated ALT/AST levels), and fatigue.[7][8] These are generally mild to moderate in severity and can often be managed with supportive care and dose modifications.[7]
Q3: How can I monitor for potential hepatotoxicity in my animal models?
A3: Regular monitoring of liver function is crucial. This should include the collection of blood samples to measure levels of key liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] Histopathological analysis of liver tissue at the end of the study can also provide valuable information on any potential liver damage.
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance to KRAS G12C inhibitors can emerge through various mechanisms. These include the activation of alternative signaling pathways to bypass the inhibited KRAS G12C, the development of secondary mutations in the KRAS gene that prevent inhibitor binding, or the amplification of the KRAS G12C gene.[2][9][10][11] Feedback reactivation of the RAS-MAPK pathway is another key resistance mechanism.[10]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo toxicity studies with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss or Poor General Appearance in Animals | - Drug-related toxicity: The dose may be too high, leading to systemic toxicity. - Gastrointestinal toxicity: Diarrhea and nausea can lead to reduced food and water intake. | - Dose reduction: Consider reducing the dose or the frequency of administration. - Supportive care: Provide nutritional and fluid support. Monitor for signs of dehydration. - Vehicle control: Ensure that the vehicle used for drug delivery is not causing adverse effects. |
| Elevated Liver Enzymes (ALT/AST) | - Hepatotoxicity: The inhibitor may be causing liver damage. | - Monitor enzyme levels: Increase the frequency of blood sample collection to monitor the trend of liver enzyme elevation. - Histopathology: At necropsy, perform a thorough histopathological examination of the liver. - Dose modification: Consider lowering the dose to see if enzyme levels stabilize or decrease. |
| Lack of Tumor Growth Inhibition in Efficacy Studies | - Drug formulation/stability issue: The inhibitor may not be properly formulated or may be degrading. - Inadequate dosing: The dose may be too low to achieve a therapeutic concentration in the tumor. - Resistance: The tumor model may have intrinsic or may have developed acquired resistance. | - Verify formulation: Confirm the stability and proper formulation of the inhibitor. - Pharmacokinetic analysis: Conduct pharmacokinetic studies to ensure adequate drug exposure in the plasma and tumor tissue. - Investigate resistance: Analyze tumor samples for potential resistance mechanisms (e.g., secondary KRAS mutations, activation of bypass pathways). |
| Diarrhea or other Gastrointestinal Issues | - On-target effect in the GI tract: Inhibition of KRAS signaling in the gastrointestinal tract can lead to toxicity. | - Symptomatic treatment: Administer anti-diarrheal agents as appropriate for the animal model. - Monitor hydration: Ensure animals have adequate access to water and monitor for signs of dehydration. - Dose adjustment: A lower dose may mitigate the severity of gastrointestinal side effects. |
Experimental Protocols
General In Vivo Toxicity Study Protocol
This protocol outlines a general procedure for assessing the toxicity of this compound in a rodent model.
-
Animal Model: Select an appropriate rodent strain (e.g., BALB/c mice or Sprague-Dawley rats). Animals should be healthy and within a specific age and weight range.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the study.
-
Grouping and Dosing:
-
Divide animals into groups, including a vehicle control group and at least three dose-level groups of inhibitor 47.
-
The route of administration (e.g., oral gavage, intravenous injection) should be relevant to the intended clinical use.[12]
-
Administer the inhibitor or vehicle according to the planned dosing schedule (e.g., once daily for 28 days).
-
-
Clinical Observations:
-
Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.
-
Record body weights at least twice weekly.
-
Monitor food and water consumption.
-
-
Sample Collection:
-
Collect blood samples at specified time points (e.g., baseline, mid-study, and termination) for hematology and clinical chemistry analysis (including ALT and AST).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete necropsy on all animals.
-
Record the weights of major organs.
-
Collect and preserve tissues for histopathological examination by a qualified pathologist.
-
Visualizations
KRAS G12C Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selvita.com [selvita.com]
Addressing variability in KRAS G12C inhibitor 47 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the KRAS G12C inhibitor 47. The information is designed to address potential variability in experimental outcomes and offer solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: We observe a significant difference in the IC50 value of inhibitor 47 between our biochemical and cellular assays. Is this expected?
A1: Yes, a discrepancy between biochemical and cellular IC50 values is common for KRAS G12C inhibitors. This compound, for instance, has a reported biochemical IC50 of 0.172 µM, while its cellular p-ERK inhibition IC50 varies dramatically between cell lines (e.g., 0.046 µM in MIA PaCA-2 vs. 69.8 µM in A549)[1]. This variability arises from several factors, including cell membrane permeability, intracellular inhibitor concentration, the cellular nucleotide cycling state of KRAS G12C, and the influence of other signaling pathways.
Q2: What is the mechanism of action for this compound?
A2: this compound is a covalent inhibitor that specifically targets the mutant cysteine at position 12 of the KRAS protein. These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, trapping it in this "off" state and preventing downstream signaling through pathways like the MAPK/ERK cascade. The covalent nature of the binding leads to irreversible inhibition of the target protein.
Q3: Why is the potency of inhibitor 47 so different between MIA PaCA-2 and A549 cells?
A3: The dramatic difference in potency is likely due to the distinct cellular contexts of these two cell lines. Factors that can contribute to this include:
-
Receptor Tyrosine Kinase (RTK) Signaling: The level of upstream signaling from RTKs can influence the GTP/GDP cycle of KRAS. Higher RTK activity can maintain KRAS in the active, GTP-bound state, which is not the target for this class of inhibitors.
-
Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs): The activity of GEFs (like SOS1) and GAPs (like NF1) can modulate the proportion of GDP-bound KRAS G12C available for inhibitor binding.
-
Co-occurring Mutations: Genetic alterations in other genes within the signaling pathway or in parallel pathways can provide bypass mechanisms that reduce the cell's dependence on KRAS signaling.
-
Drug Efflux Pumps: Differential expression of drug efflux pumps can alter the intracellular concentration of the inhibitor.
Q4: Can this compound be used in animal models?
A4: While the initial product information does not provide in vivo data for inhibitor 47, other covalent KRAS G12C inhibitors with similar mechanisms of action, such as sotorasib and adagrasib, have been successfully used in various xenograft and patient-derived xenograft (PDX) models. Key considerations for in vivo studies include the inhibitor's pharmacokinetic and pharmacodynamic properties, which would need to be determined experimentally.
Troubleshooting Guides
Issue 1: Higher than expected IC50 in cellular assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and free of contamination. |
| High Serum Concentration | Serum contains growth factors that can activate RTK signaling, reducing the available GDP-bound KRAS G12C. Try reducing the serum concentration during the inhibitor treatment period. |
| Assay Duration | Covalent inhibitors require time to bind. Ensure the incubation time is sufficient for target engagement. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
| Cell Density | High cell density can lead to nutrient depletion and changes in signaling that may affect inhibitor potency. Optimize cell seeding density. |
| Inhibitor Stability | Ensure the inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: Inconsistent results between experimental replicates
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate pipettes and use reverse pipetting for viscous solutions to ensure accurate dispensing of inhibitor and reagents. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and consistent cell numbers across all wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of plates for treatment groups, or ensure they are filled with media to maintain humidity and temperature consistency. |
| Variable Incubation Times | Stagger the addition of reagents and the stopping of the assay to ensure consistent incubation times for all plates and wells. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | KRAS G12C | 0.172 | [1] |
| p-ERK Inhibition | MIA PaCA-2 | 0.046 | [1] |
| p-ERK Inhibition | A549 | 69.8 | [1] |
Experimental Protocols
Protocol 1: Cellular p-ERK Inhibition Assay
-
Cell Seeding: Plate cells (e.g., MIA PaCA-2, A549) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce baseline signaling, serum-starve the cells for 4-6 hours in a low-serum (e.g., 0.5%) medium.
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add the medium containing the inhibitor at various concentrations. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer.
-
Quantification of p-ERK: Determine the levels of phosphorylated ERK (p-ERK) and total ERK using a suitable method such as ELISA, Western Blot, or a homogeneous assay like HTRF.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor action.
Caption: General workflow for cellular p-ERK inhibition assay.
Caption: Troubleshooting decision tree for high cellular IC50.
References
Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to KRAS G12C inhibitors in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Decreased sensitivity to the KRAS G12C inhibitor in long-term cell culture.
Q1: My KRAS G12C mutant cell line, which was initially sensitive to our inhibitor, is now showing reduced responsiveness. What are the potential causes?
A1: This is a common observation and typically points to the development of acquired resistance. The primary causes can be broadly categorized into two main areas:
-
On-Target Resistance: These are genetic changes that directly affect the drug's target, KRAS G12C. The most common on-target mechanism is the acquisition of secondary mutations in the KRAS gene itself. These mutations can interfere with the inhibitor's ability to bind to the G12C mutant protein.[1][2][3]
-
Off-Target Resistance (Bypass Mechanisms): The cancer cells may have activated alternative signaling pathways to bypass their dependency on the KRAS G12C-driven MAPK pathway.[1][4] This "rewiring" allows the cells to continue to proliferate even when KRAS G12C is inhibited. Common bypass pathways include:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from other receptors like EGFR, MET, or FGFR3 can reactivate the MAPK and/or PI3K/AKT pathways.[1][5][6][7]
-
Activation of Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF or MAP2K1 (MEK1), can reactivate the MAPK pathway.[1]
-
Activation of Parallel Pathways: Upregulation of the PI3K/AKT/mTOR signaling pathway is a frequent bypass mechanism.[2][8][9][10][11]
-
Histological Transformation: In some cases, the cell lineage may change, for example, from an adenocarcinoma to a squamous cell carcinoma, which can alter its signaling dependencies.[1][12]
-
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A multi-pronged approach is recommended to elucidate the resistance mechanism:
-
Genomic Analysis: Perform targeted sequencing of the KRAS gene to identify secondary mutations. Whole-exome or RNA sequencing can provide a broader view of other potential mutations in key signaling pathways (e.g., BRAF, MEK1, PIK3CA, PTEN).[1][13]
-
Phospho-Protein Analysis: Use Western blotting or phospho-proteomic arrays to assess the activation status of key signaling pathways. Look for increased phosphorylation of proteins like EGFR, MET, ERK, AKT, and S6.[8][14]
-
Functional Assays:
-
Combination Drug Screening: Test the resistant cells with your KRAS G12C inhibitor in combination with inhibitors of suspected bypass pathways (e.g., EGFR inhibitors, MEK inhibitors, PI3K inhibitors). A synergistic effect suggests the involvement of that pathway.[15][16][17][18]
-
Cell Viability Assays: Compare the IC50 values of the parental and resistant cell lines to quantify the degree of resistance.
-
Issue 2: My in vivo xenograft model shows initial tumor regression followed by regrowth despite continuous treatment.
Q3: What could be driving tumor relapse in my animal model?
A3: Similar to in vitro models, tumor relapse in vivo is a strong indicator of acquired resistance. The underlying mechanisms are often the same: on-target KRAS mutations or off-target bypass signaling.[12][19] Additionally, the tumor microenvironment can play a role in promoting resistance.
Q4: How can I investigate the resistance mechanism in my relapsed tumors?
A4: At the end of the study, collect the relapsed tumors and compare them to treatment-naïve tumors from a control group.
-
Molecular Analysis of Tumor Tissue:
-
Perform genomic analysis (as described in A2) on DNA extracted from the tumors.
-
Conduct immunohistochemistry (IHC) or Western blotting on tumor lysates to examine the expression and phosphorylation of key proteins in the suspected resistance pathways.[14]
-
-
Establishment of a Resistant Cell Line: If possible, derive a new cell line from the relapsed tumor. This will create a valuable in vitro model for further mechanistic studies and for testing novel therapeutic strategies.
Quantitative Data Summary
The following tables summarize key quantitative data related to acquired resistance to KRAS G12C inhibitors.
Table 1: Common Secondary KRAS Mutations Conferring Resistance
| Secondary KRAS Mutation | Reported Resistance to Sotorasib | Reported Resistance to Adagrasib | Reference(s) |
| Y96D | High | High | [3][20] |
| Y96S | High | High | [3] |
| G13D | High | Sensitive | [3] |
| R68M | High | Sensitive | [3] |
| Q99L | Sensitive | High | [3] |
| A59S/T | High | Sensitive | [3] |
Table 2: Examples of Bypass Mechanisms and Potential Combination Therapies
| Bypass Mechanism | Key Mediators | Example Combination Therapy | Reference(s) |
| EGFR Reactivation | p-EGFR, p-ERK | KRAS G12C inhibitor + Cetuximab/Panitumumab | [5][6][7][21] |
| MET Amplification | MET, p-MET | KRAS G12C inhibitor + Crizotinib/Capmatinib | [1][22] |
| PI3K/AKT/mTOR Activation | p-AKT, p-S6, p-4E-BP1 | KRAS G12C inhibitor + Alpelisib/Copanlisib | [8][9][10][11] |
| MAPK Pathway Reactivation | p-MEK, p-ERK | KRAS G12C inhibitor + Trametinib (MEK inhibitor) | [18] |
| SHP2 Activation | SHP2 | KRAS G12C inhibitor + TNO155 (SHP2 inhibitor) | [14][17] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes a method for generating a cell line with acquired resistance to a KRAS G12C inhibitor through continuous dose escalation.
Materials:
-
Parental KRAS G12C mutant cancer cell line
-
KRAS G12C inhibitor
-
Complete cell culture medium
-
Cell culture flasks/plates
-
MTT or similar cell viability assay kit
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of the KRAS G12C inhibitor in the parental cell line.
-
Initial Dosing: Culture the parental cells in the presence of the KRAS G12C inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant amount of cell death is expected. Continue to culture the surviving cells, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the inhibitor concentration by 1.5- to 2-fold.
-
Repeat and Freeze Stocks: Repeat step 4, gradually increasing the inhibitor concentration. It is crucial to cryopreserve cell stocks at each stage of increased resistance.[23]
-
Characterization: Once a cell line is established that can proliferate in a significantly higher concentration of the inhibitor (e.g., >10-fold the initial IC50), perform characterization studies (genomic and phospho-protein analysis) to identify the resistance mechanism.
Protocol 2: Western Blot for Assessing Bypass Pathway Activation
This protocol provides a method for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the activation status between parental and resistant cells.
Protocol 3: Cell Viability (MTT) Assay for Combination Studies
This protocol is for assessing the synergistic effect of combining a KRAS G12C inhibitor with another targeted agent.
Materials:
-
Resistant cell line
-
KRAS G12C inhibitor
-
Second inhibitor (e.g., EGFR inhibitor)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)[24]
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)[25]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[25]
-
Drug Treatment: Treat the cells with a matrix of drug concentrations, including single-agent titrations of each inhibitor and various combinations of both.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[26][27]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate (e.g., 4 hours to overnight) to dissolve the formazan crystals.[27]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Use software such as CompuSyn to calculate a Combination Index (CI), where CI < 1 indicates synergy.
Visualizations
Signaling Pathways
Caption: Mechanisms of acquired resistance to KRAS G12C inhibitors.
Experimental Workflow
Caption: Workflow for investigating acquired drug resistance.
Logical Relationships of Resistance
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 7. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation | bioRxiv [biorxiv.org]
- 11. KRAS G12C NSCLC Models Are Sensitive to Direct Targeting of KRAS in Combination with PI3K Inhibition | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 26. broadpharm.com [broadpharm.com]
- 27. Liczenie komórek i analiza stanu zdrowia [sigmaaldrich.com]
Optimizing dose-response curves for KRAS G12C inhibitor 47
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing KRAS G12C Inhibitor 47 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your dose-response curves and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein.[1] This binding traps the KRAS G12C protein in its inactive, GDP-bound state.[2] By locking KRAS in this "off" state, the inhibitor prevents downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival in KRAS G12C-mutant cancers.[3][4]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is designed to be most effective in cancer cell lines harboring the specific KRAS G12C mutation. Efficacy can vary between different KRAS G12C-mutant cell lines. For example, the inhibitor shows potent p-ERK inhibition in MIA PaCa-2 cells.[5] The sensitivity of a given cell line can be influenced by various factors, including the presence of co-mutations and the activation of alternative signaling pathways.[6]
Q3: What is the recommended starting concentration range for in vitro dose-response experiments?
A3: Based on its in vitro potency, a recommended starting point for dose-response experiments is a serial dilution typically ranging from 1 nM to 10 µM. The IC50 value for p-ERK inhibition in MIA PaCa-2 cells is 0.046 µM, while the overall IC50 is 0.172 µM, suggesting that a broad range is necessary to capture the full dose-response curve.[5]
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the specific assay being performed. For cell viability assays, a 72-hour incubation is a common starting point to allow for effects on cell proliferation to become apparent. For signaling pathway analysis via Western blot (e.g., p-ERK inhibition), shorter incubation times, such as 2 to 24 hours, are typically sufficient to observe maximal target engagement.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a KRAS G12C mutant cell line.
| Potential Cause | Recommended Solution |
| Cell Line Integrity: The cell line may have lost the KRAS G12C mutation over multiple passages or may have been misidentified. | Verify the KRAS G12C mutation status of your cell line using sequencing or a commercial genotyping service. |
| Suboptimal Assay Conditions: Incubation time may be too short, or cell seeding density may be too high or too low. | Optimize incubation time and cell seeding density. Perform a time-course experiment (24, 48, 72 hours) and a cell titration to determine the optimal conditions for your specific cell line. |
| Drug Inactivation: The inhibitor may be unstable in your cell culture medium or may be metabolized by the cells. | Prepare fresh dilutions of the inhibitor for each experiment. Minimize the exposure of the stock solution to light and air. Consider using a serum-free or low-serum medium for the duration of the treatment if compatible with your cell line. |
| Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, such as co-occurring mutations (e.g., in STK11 or KEAP1) or activation of bypass signaling pathways.[7][8] | Characterize the genomic background of your cell line. Consider combination therapies to overcome resistance. For example, co-treatment with inhibitors of receptor tyrosine kinases (RTKs) like EGFR may enhance sensitivity.[9] |
Issue 2: Inconsistent or no inhibition of downstream signaling (e.g., p-ERK) despite using a KRAS G12C mutant cell line.
| Potential Cause | Recommended Solution |
| Timing of Lysate Collection: The inhibition of signaling pathways can be transient. | Perform a time-course experiment to determine the optimal time point for observing maximal p-ERK inhibition (e.g., 2, 6, 12, 24 hours post-treatment). |
| Basal Pathway Activation: The basal level of KRAS signaling may be low in your cell culture conditions. | Stimulate the pathway with a growth factor (e.g., EGF) for a short period before inhibitor treatment to ensure the pathway is active and inhibition can be observed. |
| Feedback Reactivation: Inhibition of KRAS can lead to feedback activation of upstream signaling, such as through receptor tyrosine kinases (RTKs).[7] | Analyze upstream components of the pathway. Consider co-treatment with an inhibitor of the reactivated pathway, such as an EGFR or SHP2 inhibitor.[4] |
| Antibody Quality: The antibodies used for Western blotting may be of poor quality or used at a suboptimal dilution. | Validate your antibodies using positive and negative controls. Titrate your primary and secondary antibodies to determine the optimal concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (p-ERK Inhibition) | MIA PaCa-2 | 0.046 µM | [5] |
| IC50 (p-ERK Inhibition) | A549 | 69.8 µM | [5] |
| IC50 | Overall | 0.172 µM | [5] |
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for the predetermined optimal time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK normalized to total ERK and the loading control.
Visualizations
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to KRAS inhibition in advanced non-small cell lung cancer [frontiersin.org]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS: Crossroads of Signaling and Immune Inhibition | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability and proper storage of KRAS G12C inhibitor 47
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and proper storage of KRAS G12C inhibitor 47. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not publicly available, based on the general properties of covalent inhibitors containing reactive acrylamide moieties, the following storage conditions are recommended to ensure stability and potency.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Protect from light and moisture. Store in a tightly sealed container. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light and moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Use freshly opened, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for working stocks. Protect from light. |
Note: These recommendations are based on data for similar compounds, such as AZD4747[1]. It is highly recommended to perform in-house stability tests for your specific experimental conditions.
Q2: What is the mechanism of action for this compound?
A2: this compound is a covalent inhibitor that specifically targets the cysteine residue at position 12 of the mutated KRAS protein (KRAS G12C). By forming an irreversible covalent bond, it locks the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) pathway, thereby inhibiting cancer cell proliferation.
Signaling Pathway
Caption: KRAS G12C signaling and the inhibitory mechanism of inhibitor 47.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Loss of Inhibitor Potency in Cellular Assays | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Reaction with media components: The acrylamide warhead may react with components in the cell culture media (e.g., thiols like cysteine or glutathione). | 1. Prepare fresh dilutions from a new aliquot of the stock solution stored at -80°C. 2. Minimize the incubation time of the inhibitor in the media before adding to cells. Consider using serum-free media for the initial incubation if compatible with your cell line. |
| Inconsistent Experimental Results | 1. Incomplete solubilization: The compound may not be fully dissolved in the solvent. 2. Precipitation upon dilution: The inhibitor may precipitate when diluted into aqueous buffers or media. | 1. Ensure complete dissolution of the powder by vortexing and/or brief sonication. For some compounds, warming may be necessary, but proceed with caution to avoid degradation. 2. Visually inspect for precipitation after dilution. If precipitation occurs, try using a different solvent or a lower final concentration. |
| Unexpected Off-Target Effects | 1. Non-specific covalent modification: At high concentrations, the reactive acrylamide group may bind to other proteins with accessible cysteine residues. 2. Presence of impurities: The inhibitor sample may contain impurities from synthesis or degradation. | 1. Perform a dose-response curve to determine the lowest effective concentration. Include a structurally similar negative control that lacks the reactive warhead if available. 2. Assess the purity of your inhibitor stock using HPLC. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
Objective: To determine the degradation profile of this compound and establish a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC-grade acids (e.g., hydrochloric acid, phosphoric acid)
-
HPLC-grade bases (e.g., sodium hydroxide)
-
Hydrogen peroxide (30%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the solid powder and the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis by HPLC:
-
Develop an HPLC method capable of separating the parent compound from its degradation products. A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of water (with 0.1% formic acid or phosphoric acid) and acetonitrile.
-
Inject the stressed samples and a non-stressed control sample into the HPLC system.
-
Monitor the chromatograms at a wavelength where the parent compound and potential degradants absorb (e.g., determined by a UV scan).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.
-
Assess the peak purity of the parent compound in the presence of its degradants to validate the method as stability-indicating.
-
Workflow and Decision Making
Caption: A generalized workflow for handling, experimentation, and troubleshooting with this compound.
This technical support guide is intended to provide best-practice recommendations for the handling and use of this compound. Researchers are encouraged to perform their own validation experiments to ensure the stability and activity of the compound under their specific experimental conditions.
References
Validation & Comparative
Efficacy of KRAS G12C inhibitor 47 vs. sotorasib in preclinical models
A Comparative Guide to the Preclinical Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutated Models
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a previously "undruggable" target. Sotorasib (AMG 510) and adagrasib (MRTX849) are two leading KRAS G12C inhibitors that have demonstrated clinical activity and have gained regulatory approval. This guide provides a comparative overview of their preclinical efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Sotorasib and Adagrasib
Sotorasib and adagrasib are small molecules that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival. While both drugs share a common mechanism of action, differences in their chemical structures can lead to variations in their pharmacokinetic properties and preclinical performance.
In Vitro Efficacy
Preclinical in vitro studies are fundamental in characterizing the potency and selectivity of targeted inhibitors. These assays typically involve treating cancer cell lines harboring the KRAS G12C mutation with varying concentrations of the drug to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.
While direct head-to-head comparisons in the same panel of cell lines are not always available in the public domain, data from various studies provide insights into the in vitro activity of both compounds.
Table 1: Comparative In Vitro Activity of Sotorasib and Adagrasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG 510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Data not specified | Data not specified | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Data not specified | Data not specified | [2] |
| SW1573 | Non-Small Cell Lung Cancer | Data not specified | Data not specified | [1] |
Note: Specific IC50 values from direct comparative preclinical studies were not available in the provided search results. The table structure is provided for when such data becomes available.
Preclinical studies have demonstrated that both sotorasib and adagrasib show potent anti-proliferative effects in cancer cell lines with the KRAS G12C mutation.[1][2]
In Vivo Efficacy
The evaluation of antitumor activity in preclinical animal models is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunodeficient mice, and patient-derived xenograft (PDX) models, which use tumor tissue directly from patients, are commonly employed.
Studies have shown that both sotorasib and adagrasib can lead to significant tumor growth inhibition and even regression in various KRAS G12C-mutated xenograft and PDX models.[1][2] For instance, in a MIA PaCa-2 pancreatic cancer xenograft model, an inhibitor with a similar profile to sotorasib and adagrasib showed anti-tumor activity.[2] Similarly, MRTX849 (adagrasib) has been shown to be broadly active, achieving tumor regression in 17 out of 26 in vivo cell line xenograft and patient-derived xenograft models.[1]
Table 2: Comparative In Vivo Antitumor Activity of Sotorasib and Adagrasib
| Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| MIA PaCa-2 Xenograft | Pancreatic Cancer | BI 1823911 (60 mg/kg) | Similar to competitors | [2] |
| CDX/PDX Models | NSCLC/CRC | BI 1823911 (60 mg/kg) | Comparable to AMG 510 and MRTX849 | [2] |
| Cell Line Xenograft & PDX Models | Various | MRTX849 | Regression in 17 of 26 models | [1] |
Note: The table reflects the available data from the search results. Direct comparative percentages of tumor growth inhibition for sotorasib and adagrasib were not detailed.
Signaling Pathway Inhibition
The efficacy of KRAS G12C inhibitors is predicated on their ability to suppress downstream signaling. The primary pathway inhibited is the MAPK pathway, and a key pharmacodynamic biomarker is the phosphorylation of ERK (p-ERK). Preclinical studies for inhibitors like BI 1823911, which was compared to sotorasib and adagrasib, demonstrated strong and sustained inactivation of the MAPK pathway, as evidenced by reduced p-ERK levels.[2] Despite effective inhibition of KRAS G12C itself, variable suppression of ERK phosphorylation has been observed, which may correlate with the sensitivity of the cancer cells to the inhibitor.[1]
Caption: Simplified KRAS/MAPK signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols based on standard practices for evaluating KRAS G12C inhibitors.
In Vitro Cell Proliferation Assay
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor (sotorasib or adagrasib) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NSG mice) are used.
-
Tumor Implantation: Cancer cells are suspended in a suitable matrix (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volumes are measured regularly.
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze biomarkers such as p-ERK levels by western blot or immunohistochemistry.
Caption: A typical preclinical workflow for the evaluation of KRAS G12C inhibitors.
Conclusion
Both sotorasib and adagrasib have demonstrated significant preclinical activity against KRAS G12C-mutated cancers, which has translated into clinical benefit. While direct comparative preclinical data is somewhat limited in the public literature, the available information suggests that both compounds are potent and effective inhibitors of this oncogenic driver. The choice between these and other emerging KRAS G12C inhibitors in a clinical setting may ultimately depend on their respective safety profiles, pharmacokinetic properties, and efficacy in specific patient populations and tumor types. Further preclinical studies involving head-to-head comparisons will be invaluable in delineating the subtle but potentially important differences between these targeted agents.
References
Comparative Analysis of KRAS G12C Inhibitors in NSCLC: A Focus on Adagrasib
A direct comparative analysis between KRAS G12C inhibitor 47 and adagrasib in Non-Small Cell Lung Cancer (NSCLC) is not feasible at this time due to the limited publicly available data on this compound. Scientific literature and clinical trial databases lack the comprehensive information required for a thorough comparison of its efficacy, safety, and mechanism of action against a well-documented inhibitor like adagrasib. The available information for "this compound" is primarily from chemical suppliers, offering basic potency data in select cell lines without the necessary context of preclinical and clinical studies.
Therefore, this guide will provide a detailed analysis of adagrasib , a potent and selective KRAS G12C inhibitor, for the treatment of NSCLC. To fulfill the comparative aspect of the original request, we will draw comparisons with another clinically relevant and well-documented KRAS G12C inhibitor, sotorasib, where data is available. This guide is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental methodologies, and visual representations of key pathways and processes.
Adagrasib: A Targeted Therapy for KRAS G12C-Mutated NSCLC
Adagrasib (trade name Krazati) is an orally bioavailable, small-molecule inhibitor that specifically and irreversibly binds to the mutant cysteine residue of the KRAS G12C protein.[1] This covalent binding locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival.[1][2] The KRAS G12C mutation is a key oncogenic driver found in approximately 14% of patients with NSCLC adenocarcinoma.[3]
Efficacy and Clinical Data
Adagrasib has demonstrated significant clinical activity in patients with previously treated KRAS G12C-mutated NSCLC. The pivotal clinical trial for adagrasib is the KRYSTAL-1 study.
| Clinical Trial Data: Adagrasib in Previously Treated KRAS G12C-Mutated NSCLC | |
| Trial Identifier | KRYSTAL-1 (Phase 2) |
| Patient Population | 116 patients with KRAS G12C-mutated NSCLC, previously treated with platinum-based chemotherapy and an immune checkpoint inhibitor.[3] |
| Dosage | 600 mg orally twice daily[3] |
| Objective Response Rate (ORR) | 42.9% |
| Median Duration of Response (DOR) | 8.5 months[4] |
| Median Progression-Free Survival (PFS) | 6.5 months |
| Median Overall Survival (OS) | 12.6 months |
| Intracranial ORR (in patients with CNS metastases) | 33.3% |
In a head-to-head Phase 3 clinical trial (KRYSTAL-12), adagrasib was compared with the standard-of-care chemotherapy, docetaxel, in patients with previously treated KRAS G12C-mutated NSCLC.
| KRYSTAL-12: Adagrasib vs. Docetaxel in Previously Treated KRAS G12C-Mutated NSCLC | ||
| Metric | Adagrasib | Docetaxel |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months |
| Objective Response Rate (ORR) | 32% | 9% |
| Median Duration of Response (DOR) | 8.3 months | 5.4 months |
These results demonstrate a statistically significant improvement in progression-free survival and objective response rate for patients treated with adagrasib compared to docetaxel.
Comparative Efficacy with Sotorasib
While direct head-to-head trials are limited, cross-trial comparisons with sotorasib (the first approved KRAS G12C inhibitor) suggest comparable efficacy in NSCLC.
| Cross-Trial Comparison: Adagrasib vs. Sotorasib in Previously Treated KRAS G12C-Mutated NSCLC | ||
| Metric | Adagrasib (KRYSTAL-1) | Sotorasib (CodeBreaK 100) |
| Objective Response Rate (ORR) | 42.9% | 37.1%[2] |
| Median Progression-Free Survival (PFS) | 6.5 months | 6.8 months[2] |
| Median Overall Survival (OS) | 12.6 months | 12.5 months[2] |
It is important to note that these are not from a direct comparative trial and patient populations may differ.
Safety and Tolerability
The safety profile of adagrasib is considered manageable. The most common treatment-related adverse events (TRAEs) are gastrointestinal in nature.
| Common Treatment-Related Adverse Events (TRAEs) with Adagrasib (KRYSTAL-1) | |
| Adverse Event | Incidence (Any Grade) |
| Diarrhea | >30% |
| Nausea | >30% |
| Vomiting | >20% |
| Fatigue | >20% |
Grade 3 or higher TRAEs occurred in approximately 47% of patients in the KRYSTAL-12 study, with a low rate of treatment discontinuation due to adverse events (8%).
Experimental Protocols
KRYSTAL-12 Clinical Trial Protocol (Simplified)
-
Study Design: A randomized, multicenter, open-label, phase 3 trial.
-
Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had previously received both platinum-based chemotherapy and an anti-PD-1/PD-L1 therapy.
-
Randomization: Patients were randomly assigned in a 2:1 ratio to receive either adagrasib or docetaxel.
-
Treatment Arms:
-
Adagrasib: 600 mg administered orally twice daily.
-
Docetaxel: 75 mg/m² administered intravenously every 3 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review.
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DOR), and safety.
Visualizing the Mechanism of Action and Experimental Workflow
Adagrasib Mechanism of Action
Caption: Adagrasib's mechanism of action in inhibiting the KRAS G12C signaling pathway.
KRYSTAL-12 Clinical Trial Workflow
Caption: Simplified workflow of the KRYSTAL-12 phase 3 clinical trial.
Conclusion
Adagrasib has emerged as a significant therapeutic option for patients with KRAS G12C-mutated NSCLC, demonstrating superior efficacy over standard chemotherapy in the second-line setting. Its manageable safety profile and demonstrated intracranial activity further strengthen its clinical utility. While a direct comparison with "this compound" is not possible due to a lack of data, the comprehensive clinical data for adagrasib provides a strong benchmark for the evaluation of future KRAS G12C inhibitors. Further research and clinical trials will continue to define the optimal use of adagrasib, both as a monotherapy and in combination with other agents, to improve outcomes for this patient population.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Head-to-head comparison of KRAS G12C inhibitors in colorectal cancer
The development of targeted therapies against the KRAS G12C mutation has marked a significant advancement in the treatment of a subset of colorectal cancers (CRC), which accounts for approximately 3-4% of metastatic cases.[1][2][3] For years, KRAS mutations were considered undruggable, but the advent of specific inhibitors like sotorasib and adagrasib has opened new therapeutic avenues. This guide provides a detailed comparison of these two prominent KRAS G12C inhibitors, focusing on their clinical efficacy, safety profiles, and the experimental data that support their use in combination with anti-EGFR therapies in patients with metastatic colorectal cancer.
Clinical Efficacy: A Tale of Two Combinations
Initial studies of sotorasib and adagrasib as monotherapies in heavily pretreated metastatic CRC showed modest clinical activity.[4][5][6][7][8] This led to the understanding that in colorectal cancer, unlike in non-small cell lung cancer (NSCLC), the inhibition of KRAS G12C alone is insufficient due to a feedback reactivation of the EGFR signaling pathway.[3][9][10] Consequently, both drugs have been primarily evaluated in combination with anti-EGFR monoclonal antibodies—sotorasib with panitumumab and adagrasib with cetuximab. While no direct head-to-head trials have been conducted, a cross-trial comparison of the pivotal studies for each combination provides valuable insights.
| Efficacy Endpoint | Sotorasib + Panitumumab (CodeBreaK 300) | Adagrasib + Cetuximab (KRYSTAL-1) | Standard of Care (Trifluridine/Tipiracil or Regorafenib) |
| Objective Response Rate (ORR) | 26.4% (960 mg sotorasib dose)[1][11] | 34.0%[12][13] | 0%[1] |
| Disease Control Rate (DCR) | 71.7% (960 mg sotorasib dose)[11] | 85.1%[12][13] | 46.3%[11] |
| Median Progression-Free Survival (PFS) | 5.6 months (960 mg sotorasib dose)[1][11] | 6.9 months[12][13] | 2.2 months[1] |
| Median Overall Survival (OS) | Data not mature at time of initial reports[11] | 15.9 months[2][12][13] | Not directly compared in KRYSTAL-1 |
| Median Duration of Response (DOR) | 4.4 months[14] | 5.8 months[12][13][15] | Not applicable |
Safety and Tolerability
Both combination therapies have demonstrated manageable safety profiles, with adverse events being generally consistent with the known toxicities of each individual agent.
| Adverse Events | Sotorasib + Panitumumab (CodeBreaK 300) | Adagrasib + Cetuximab (KRYSTAL-1) |
| Most Common Treatment-Related Adverse Events (TRAEs) | Rash, dry skin, diarrhea, stomatitis, fatigue, musculoskeletal pain.[14][16] | Rash, nausea, diarrhea, vomiting, fatigue, musculoskeletal pain, hepatotoxicity, headache, dry skin, abdominal pain, decreased appetite, edema, anemia, cough, dizziness, constipation, and peripheral neuropathy.[15] |
| Grade 3-4 TRAEs | 35.8% in the 960 mg sotorasib group.[11] Common grade 3 or higher TRAEs included dermatitis acneiform, diarrhea, hypomagnesemia, and rash.[11] | 27.7% of patients experienced grade 3-4 TRAEs.[12][13] |
Experimental Protocols
The clinical data presented are derived from two key clinical trials: the CodeBreaK 300 trial for sotorasib and the KRYSTAL-1 trial for adagrasib.
CodeBreaK 300 (Sotorasib + Panitumumab)
-
Study Design: A multicenter, open-label, randomized, phase 3 trial.[1]
-
Patient Population: Patients with chemorefractory metastatic colorectal cancer with KRAS G12C mutations who had not previously been treated with a KRAS G12C inhibitor.[1]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[1]
-
Secondary Endpoints: Overall survival (OS) and objective response (OR).[1]
KRYSTAL-1 (Adagrasib + Cetuximab)
-
Study Design: A multicenter, single-arm, expansion cohort trial.[15]
-
Patient Population: Patients with previously treated KRAS G12C-mutated unresectable or metastatic colorectal cancer.[12][13] All patients had previously received fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy.[15]
-
Treatment: Adagrasib (600 mg twice daily) plus cetuximab.[12][13]
-
Primary Endpoint: Objective response rate (ORR) by blinded independent central review.[12][13]
-
Secondary Endpoints: Duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[17]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the clinical trial process, the following diagrams illustrate the KRAS signaling pathway and a generalized experimental workflow for these clinical trials.
Caption: Simplified KRAS signaling pathway in colorectal cancer.
Caption: Generalized workflow for KRAS G12C inhibitor clinical trials.
Conclusion
Both sotorasib and adagrasib, when combined with anti-EGFR antibodies, have emerged as promising new standards of care for patients with previously treated KRAS G12C-mutated metastatic colorectal cancer. While a direct comparative trial is lacking, the available data from the CodeBreaK 300 and KRYSTAL-1 trials suggest that both combinations offer a significant improvement over standard therapies. The choice between these agents may depend on various factors, including their specific safety profiles and any subtle differences in efficacy that may become apparent as more mature data becomes available. The ongoing research in this field continues to refine treatment strategies and offers hope for better outcomes for this patient population.
References
- 1. Sotorasib Plus Panitumumab for Patients With Metastatic Colorectal Cancer | GI Oncology Now [gioncologynow.com]
- 2. Adagrasib in the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. KRYSTAL-1 Confirms Activity of Adagrasib in KRAS G12C–Mutated Metastatic Colorectal Cancer and Highlights Need for Randomized Controlled Trials - The ASCO Post [ascopost.com]
- 6. Sotorasib for previously treated colorectal cancers with KRASG12C mutation (CodeBreaK100): a prespecified analysis of a single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sotorasib Shrinks Tumors in Patients With Specific Colorectal Cancer | Technology Networks [technologynetworks.com]
- 8. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Efficacy and Safety of Adagrasib plus Cetuximab in Patients with KRASG12C-Mutated Metastatic Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. FDA approves sotorasib with panitumumab for KRAS G12C-mutated colorectal cancer | FDA [fda.gov]
- 15. FDA grants accelerated approval to adagrasib with cetuximab for KRAS G12C-mutated colorectal cancer | FDA [fda.gov]
- 16. Sotorasib With Panitumumab OKed for KRAS G12C–Mutated Colorectal Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Benchmarking New KRAS G12C Inhibitors Against the Reference Compound KRAS G12C Inhibitor 47
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the previously "undruggable" KRAS G12C mutation. This guide provides a comparative analysis of emerging KRAS G12C inhibitors benchmarked against the reference compound, KRAS G12C inhibitor 47. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling hub that, when mutated, can drive tumor growth and proliferation. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell growth.
Comparative Analysis of KRAS G12C Inhibitors
This section presents a summary of the available quantitative data for this compound and a selection of new-generation inhibitors that have entered clinical development or received regulatory approval. It is important to note that direct head-to-head preclinical studies comparing this compound with these newer agents in the same experimental settings are not publicly available. The data presented below is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
This compound (Compound 8-1-1)
This compound is a research compound identified as a potent inhibitor of the KRAS G12C mutant.[1] The publicly available data on this inhibitor is limited.
| Parameter | Value | Cell Line |
| Biochemical IC50 | 0.172 µM | Not Specified |
| p-ERK Inhibition IC50 | 0.046 µM | MIA PaCa-2 |
| 69.8 µM | A549 |
Table 1: Preclinical data for this compound.[1]
New Generation KRAS G12C Inhibitors
Sotorasib (AMG 510) and adagrasib (MRTX849) were the first KRAS G12C inhibitors to receive FDA approval, marking a significant milestone in cancer therapy.[2][3] Divarasib (GDC-6036) is a next-generation inhibitor that has shown promising preclinical and early clinical activity.[4][5]
Preclinical Potency and Selectivity:
| Inhibitor | Target | Assay Type | IC50 / Kd | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange | 0.09 µM (IC50) | [6] |
| KRAS G12C | Cell Proliferation (NCI-H358) | Not Specified | ||
| Adagrasib (MRTX849) | KRAS G12C | Cell Proliferation (MIA PaCa-2) | 4.7 nM (IC50) | [7] |
| KRAS G12C | Protein Modification | GDP-bound selective | [8] | |
| Divarasib (GDC-6036) | KRAS G12C | In vitro potency | 5 to 20-fold > Sotorasib/Adagrasib | [4][5] |
| KRAS G12C | In vitro selectivity | up to 50-fold > Sotorasib/Adagrasib | [4][5] |
Table 2: Comparative preclinical data for new generation KRAS G12C inhibitors.
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC):
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 200 | 28.1% | 5.6 months |
| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months |
| Divarasib | Phase 1 | 53.4% | 13.1 months |
Table 3: Summary of clinical trial data for new KRAS G12C inhibitors in previously treated KRAS G12C-mutated NSCLC.[3][5]
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate evaluation and comparison of inhibitor performance. Below are methodologies for key assays used in the characterization of KRAS G12C inhibitors.
Biochemical Assay: AlphaLISA for KRAS G12C/SOS1 Interaction
This assay is designed to identify inhibitors that disrupt the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1, which is crucial for KRAS activation.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homestead Assay) technology is a bead-based immunoassay. A donor bead and an acceptor bead are brought into proximity when an analyte mediates their interaction. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.
Materials:
-
AlphaLISA KRAS G12C/SOS1 Binding Kit (e.g., from Revvity)
-
Recombinant KRAS G12C and SOS1 proteins
-
Assay buffer
-
Microplate reader capable of AlphaLISA detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors.
-
Reaction Setup: In a 384-well microplate, add the assay buffer, recombinant KRAS G12C protein, and the test inhibitor.
-
Incubation: Incubate the plate at room temperature to allow for inhibitor binding to KRAS G12C.
-
SOS1 Addition: Add recombinant SOS1 protein to the wells.
-
Bead Addition: Add the AlphaLISA acceptor beads conjugated to an anti-tag antibody recognizing one of the proteins and streptavidin-coated donor beads that will bind to a biotinylated antibody recognizing the other protein.
-
Final Incubation: Incubate the plate in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaLISA-compatible microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its intended target within the complex environment of a living cell.
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability. In a CETSA experiment, cells are treated with the inhibitor and then heated. The inhibitor-bound protein will be more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining at different temperatures is then quantified.
Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Protocol:
-
Cell Treatment: Culture the KRAS G12C mutant cells and treat them with the desired concentrations of the test inhibitor or vehicle control for a specified time.
-
Heating: After treatment, harvest the cells and resuspend them in PBS. Aliquot the cell suspension and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble KRAS G12C protein using a suitable method like Western blotting or an ELISA-based assay.
-
Data Analysis: Plot the amount of soluble KRAS G12C as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: The KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: Workflow for the AlphaLISA-based KRAS G12C/SOS1 interaction assay.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The path to the clinic: a comprehensive review on direct KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Overcoming Sotorasib Resistance: Evaluating the Efficacy of Novel KRAS G12C Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib, has marked a significant breakthrough in treating a subset of non-small cell lung cancer (NSCLC) and other solid tumors. However, the emergence of primary and acquired resistance to sotorasib presents a major clinical challenge, necessitating the development of next-generation inhibitors with improved efficacy in resistant settings. This guide provides a framework for evaluating the preclinical efficacy of novel KRAS G12C inhibitors, using the hypothetical "inhibitor 47" as a case study, in sotorasib-resistant cancer models.
The Landscape of Sotorasib Resistance
Resistance to sotorasib is multifactorial and can be broadly categorized into on-target and off-target mechanisms.[1][2][3] On-target resistance often involves secondary mutations in the KRAS gene itself that prevent the covalent binding of sotorasib.[4] Off-target resistance mechanisms are more diverse and typically involve the reactivation of the MAPK signaling pathway or activation of parallel bypass pathways.[1][2] These can include:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR, FGFR, and MET can reactivate the RAS-MAPK pathway.
-
Upstream Signaling Activation: Alterations in upstream regulators such as SOS1 and SHP2 can promote the active, GTP-bound state of KRAS.
-
Downstream Mutations: Acquired mutations in downstream effectors like NRAS, BRAF, and MEK can bypass the need for KRAS signaling.
-
Activation of Parallel Pathways: Upregulation of signaling pathways like PI3K/AKT/mTOR can provide alternative routes for cell survival and proliferation.[1]
-
Histological Transformation: Lineage changes, such as the transition from adenocarcinoma to squamous cell carcinoma, can render tumors less dependent on KRAS signaling.[4]
The KRAS G12C Signaling Pathway and Sotorasib Resistance Mechanisms
Caption: KRAS G12C signaling cascade and points of sotorasib action and resistance.
Evaluating Novel KRAS G12C Inhibitors: A Preclinical Workflow
A systematic preclinical evaluation is crucial to determine the potential of a novel KRAS G12C inhibitor to overcome sotorasib resistance. The following workflow outlines the key experimental stages.
Caption: A stepwise approach for the preclinical assessment of new KRAS G12C inhibitors.
Comparative Efficacy Data (Hypothetical)
To effectively compare a novel inhibitor, a panel of well-characterized sotorasib-sensitive and -resistant cell lines should be used. The following table presents hypothetical IC50 data for "inhibitor 47" compared to sotorasib.
| Cell Line | KRAS G12C Status | Sotorasib Resistance Mechanism | Sotorasib IC50 (µM) | Inhibitor 47 IC50 (µM) |
| NCI-H358 | G12C | Sensitive | 0.05 | 0.01 |
| MIA PaCa-2 | G12C | Sensitive | 0.1 | 0.02 |
| NCI-H358-SR1 | G12C | Acquired secondary KRAS mutation | >10 | 0.5 |
| MIA PaCa-2-SR2 | G12C | MET Amplification | >10 | 0.8 |
| SW1573 | G12C | Intrinsically less sensitive | 5.2 | 1.1 |
Note: Data for "Inhibitor 47" is illustrative and not based on published experimental results.
Experimental Protocols
Detailed and standardized protocols are essential for generating reproducible and comparable data.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in cancer cell lines.
Materials:
-
Sotorasib-sensitive and -resistant KRAS G12C mutant cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (Inhibitor 47, Sotorasib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of MAPK Pathway Signaling
Objective: To assess the inhibition of KRAS downstream signaling pathways (e.g., p-ERK) by the test compound.
Materials:
-
Sotorasib-sensitive and -resistant KRAS G12C mutant cell lines
-
6-well cell culture plates
-
Test compounds (Inhibitor 47, Sotorasib)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compounds at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the test compound in a sotorasib-resistant mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Sotorasib-resistant KRAS G12C cancer cell line
-
Matrigel (optional)
-
Test compounds (Inhibitor 47, Sotorasib) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 sotorasib-resistant cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle, sotorasib, inhibitor 47).
-
Administer the compounds and vehicle control according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
The emergence of resistance to sotorasib underscores the need for continued innovation in targeting KRAS G12C. A rigorous and systematic preclinical evaluation pipeline is essential to identify and validate the next generation of inhibitors that can overcome these resistance mechanisms. By employing a combination of in vitro and in vivo models and standardized experimental protocols, researchers can effectively compare the efficacy of novel compounds like the hypothetical "inhibitor 47" and advance the most promising candidates toward clinical development.
References
A Comparative Analysis of Divarasib and KRAS G12C Inhibitor 47 in Targeting Mutant KRAS
A detailed comparison between the clinical-stage KRAS G12C inhibitor, divarasib, and the preclinical compound, KRAS G12C inhibitor 47, reveals significant disparities in available data regarding their potency and selectivity. While divarasib has been extensively characterized in preclinical and clinical studies, information on this compound is limited, precluding a comprehensive head-to-head comparison.
Divarasib (GDC-6036) is a next-generation, orally bioavailable covalent inhibitor of KRAS G12C that has demonstrated high potency and selectivity in multiple studies. In contrast, this compound, also identified as compound 8-1-1, is a less characterized agent with publicly available data limited to basic biochemical and cellular assays.
Potency and Selectivity: A Tale of Two Inhibitors
Divarasib has shown significant promise, with preclinical data indicating it is 5 to 20 times more potent and up to 50 times more selective than the first-generation approved KRAS G12C inhibitors, sotorasib and adagrasib.[1][2][3][4][5][6] Clinical trial results have further solidified its profile, demonstrating meaningful clinical activity and a manageable safety profile in patients with KRAS G12C-mutated solid tumors.[1][3]
For this compound, the available data indicates a biochemical half-maximal inhibitory concentration (IC50) of 0.172 µM.[7] In cellular assays, it demonstrated inhibition of phosphorylated ERK (p-ERK), a downstream effector in the KRAS signaling pathway, with IC50 values of 0.046 µM in the MIA PaCa-2 pancreatic cancer cell line and 69.8 µM in the A549 lung cancer cell line.[7] However, crucial data on its selectivity against wild-type KRAS or other cellular targets is not publicly available.
Data Summary
| Parameter | Divarasib (GDC-6036) | This compound (compound 8-1-1) |
| Biochemical Potency (IC50) | Sub-nanomolar range (data from preclinical studies)[6] | 0.172 µM[7] |
| Cellular Potency (p-ERK IC50) | Potent inhibition in various KRAS G12C cell lines[3] | MIA PaCa-2: 0.046 µM; A549: 69.8 µM[7] |
| Selectivity | Up to 50-fold more selective than sotorasib and adagrasib[1][2][3][4][5][6] | Data not publicly available |
| Clinical Development | Phase I/II clinical trials completed[1][3] | Preclinical |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following are generalized methodologies typically employed for the evaluation of KRAS G12C inhibitors.
Biochemical Potency Assay (e.g., Nucleotide Exchange Assay)
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP by the KRAS G12C protein.
-
Protein Preparation: Recombinant human KRAS G12C protein is expressed and purified.
-
Assay Setup: The assay is typically performed in a 384-well plate format. The KRAS G12C protein is pre-incubated with the test inhibitor at various concentrations.
-
Nucleotide Exchange Reaction: The exchange reaction is initiated by the addition of a fluorescently labeled GTP analog (e.g., mant-GTP) and a nucleotide exchange factor (e.g., SOS1).
-
Signal Detection: The increase in fluorescence, which corresponds to the binding of the fluorescent GTP analog to KRAS, is monitored over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Potency Assay (p-ERK Inhibition)
This assay assesses the inhibitor's ability to block the downstream signaling of KRAS G12C in a cellular context.
-
Cell Culture: A cancer cell line harboring the KRAS G12C mutation (e.g., MIA PaCa-2 or NCI-H358) is cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor for a specified period (e.g., 2-24 hours).
-
Cell Lysis: After treatment, the cells are lysed to extract proteins.
-
Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using specific antibodies.
-
Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to the vehicle-treated control. The IC50 value is determined by plotting the inhibition of p-ERK against the inhibitor concentration.
Selectivity Assays
To determine the selectivity of an inhibitor, its activity is tested against wild-type KRAS and a panel of other kinases or cellular targets. The methodologies are similar to the potency assays but utilize different proteins or cell lines.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the KRAS signaling pathway and a typical workflow for evaluating KRAS G12C inhibitors.
Caption: Simplified KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.
Caption: General experimental workflow for the development of KRAS G12C inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2023008462A1 - Medicament for treatment and/or prevention of cancer - Google Patents [patents.google.com]
- 3. This compound | KRAS G12C抑制剂 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MIA PaCa2 cells | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. japsonline.com [japsonline.com]
Unveiling the Selectivity of KRAS G12C Inhibitor 47 (AZD4747): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors specifically targeting the KRAS G12C mutation, a common driver in various solid tumors. Among these promising new agents is the KRAS G12C inhibitor 47, also known as AZD4747. A critical attribute for the clinical success of such an inhibitor is its selectivity for the mutant protein over the wild-type form and other KRAS variants, which minimizes off-target effects and enhances the therapeutic window. This guide provides a comprehensive comparison of the cross-reactivity of AZD4747 with other KRAS mutations, supported by experimental data and detailed methodologies.
Executive Summary
AZD4747 is a potent and selective covalent inhibitor of KRAS G12C.[1] Biochemical and cellular assays demonstrate its high specificity for the G12C mutant, with significantly lower activity against wild-type KRAS and other common KRAS mutations such as G12D, G12V, and G12S. This high degree of selectivity is crucial for a favorable safety profile and targeted efficacy in patients with KRAS G12C-mutated cancers.
Data Presentation
The selectivity of AZD4747 has been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the key findings from preclinical studies.
Table 1: Biochemical Potency of AZD4747 Against KRAS G12C and Wild-Type KRAS
| Target Protein | Biochemical IC50 (nM) |
| KRAS G12C | 1.7 |
| Wild-Type KRAS | >10,000 |
Data sourced from the supplementary information of Kettle JG, et al. J Med Chem. 2023.
Table 2: Cellular Activity of AZD4747 on Downstream Signaling (p-ERK Inhibition)
| Cell Line | KRAS Mutation Status | p-ERK Inhibition IC50 (nM) |
| NCI-H358 | G12C | 8 |
| MIA PaCa-2 | G12C | 10 |
| HCT116 | G13D | >10,000 |
| A549 | G12S | >10,000 |
| SW620 | G12V | >10,000 |
| Calu-1 | G12C | 12 |
| H2122 | G12C | 9 |
Data sourced from the supplementary information of Kettle JG, et al. J Med Chem. 2023.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data presentation section.
Biochemical SOS1-Mediated Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a critical step in its activation.
Workflow:
Biochemical Assay Workflow
Protocol:
-
Protein Preparation: Recombinant human KRAS G12C and wild-type KRAS proteins are expressed and purified. The proteins are pre-loaded with GDP.
-
Compound Incubation: The KRAS protein is incubated with varying concentrations of AZD4747 in an assay buffer.
-
Nucleotide Exchange Initiation: The guanine nucleotide exchange factor (GEF), SOS1, and a non-hydrolyzable GTP analog (e.g., GTPγS) are added to the mixture to initiate nucleotide exchange.
-
Detection: The amount of activated GTP-bound KRAS is quantified. This can be achieved through various methods, such as measuring the binding to a fluorescently labeled RAF-RBD (RAS-binding domain) or using a TR-FRET (Time-Resolved Fluorescence Energy Transfer) based system.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Phospho-ERK (p-ERK) Inhibition Assay
This assay determines the inhibitor's ability to block the downstream signaling of KRAS by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.
Workflow:
p-ERK Inhibition Assay Workflow
Protocol:
-
Cell Culture: Cancer cell lines with different KRAS mutation statuses are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of concentrations of AZD4747 for a specified period.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Quantification of p-ERK: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using techniques such as Western blotting, ELISA (Enzyme-Linked Immunosorbent Assay), or high-content imaging (In-Cell Western).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration. IC50 values are determined by plotting the percentage of p-ERK inhibition against the logarithm of the inhibitor concentration.
KRAS Signaling Pathway
KRAS is a central node in cellular signaling, primarily activating the MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling. AZD4747 covalently binds to the mutant cysteine at position 12, trapping KRAS G12C in its inactive, GDP-bound state and thereby inhibiting these oncogenic signals.
KRAS Signaling Pathway and Mechanism of AZD4747 Action
Conclusion
The experimental data strongly support that AZD4747 is a highly selective inhibitor of KRAS G12C. Its potent inhibitory activity is specific to the G12C mutant, with minimal to no effect on wild-type KRAS or other common KRAS variants at clinically relevant concentrations. This selectivity profile suggests a lower likelihood of off-target toxicities and underscores its potential as a precision medicine for patients with KRAS G12C-driven cancers. Further clinical investigation is warranted to fully elucidate its therapeutic benefits.
References
Decoding Response: A Comparative Guide to Predictive Biomarkers for KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of KRAS G12C-specific inhibitors has marked a significant milestone in precision oncology. However, the variability in patient response necessitates a deeper understanding of the molecular factors governing efficacy. This guide provides a comparative analysis of key biomarkers that predict response to two prominent KRAS G12C inhibitors, sotorasib and adagrasib, supported by experimental data from pivotal clinical trials.
Predictive Biomarkers: A Comparative Overview
The response to KRAS G12C inhibitors is influenced by a complex interplay of genomic and immunological factors. Several biomarkers have emerged as potential predictors of efficacy, with co-mutations, protein expression levels, and circulating tumor DNA dynamics being at the forefront of clinical investigation.
Co-mutations in the Tumor Genome
The presence of co-occurring mutations alongside KRAS G12C can significantly impact the clinical outcomes of inhibitor therapy. Alterations in key tumor suppressor genes have been consistently associated with differential responses.
Table 1: Impact of Key Co-mutations on Clinical Outcomes with Sotorasib and Adagrasib in NSCLC
| Biomarker (Co-mutation) | KRAS G12C Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) | Clinical Trial Data Source |
| KEAP1 | Sotorasib | - | - | - | CodeBreaK 100 |
| Adagrasib | - | 4.1 | 5.7 | KRYSTAL-1[1] | |
| STK11 | Sotorasib | - | - | - | CodeBreaK 100 |
| Adagrasib | 64% (in patients with STK11 co-mutation) | 4.2 | 9.8 | KRYSTAL-1[2][3] | |
| TP53 | Sotorasib | - | - | - | CodeBreaK 100 |
| Adagrasib | - | 8.7 | 18.7 | KRYSTAL-1[1] | |
| CDKN2A | Adagrasib | - | - | - | KRYSTAL-1 |
Data for sotorasib with specific ORR, mPFS, and mOS for these co-mutations were not explicitly detailed in the provided search results in a directly comparable format to adagrasib.
Protein Expression and Interaction
The expression levels of certain proteins and their interactions within signaling pathways are also emerging as crucial determinants of response.
Table 2: Protein-Based Biomarkers and their Association with Sotorasib Efficacy in NSCLC
| Biomarker | Association with Sotorasib Response | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| High TTF-1 Expression | Improved Survival Outcomes | 8.1 | 16.0 |
| Low TTF-1 Expression | Poorer Survival Outcomes | 2.8 | 4.5 |
Circulating Tumor DNA (ctDNA) Dynamics
The monitoring of KRAS G12C mutant allele frequency in blood plasma offers a dynamic and minimally invasive approach to predict and track treatment response.
Table 3: Early ctDNA Clearance as a Predictor of Response to KRAS G12C Inhibitors in NSCLC
| Biomarker | KRAS G12C Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) | Median Overall Survival (mOS) (months) |
| ctDNA Clearance | Sotorasib | 80% | 7.9 | 16.8 |
| No ctDNA Clearance | Sotorasib | 8% | 2.8 | 6.4 |
| ctDNA Clearance (at Cycle 2) | Adagrasib | 60.6% | - | - |
| Incomplete ctDNA Clearance (at Cycle 2) | Adagrasib | 33.3% | - | - |
| ctDNA Clearance (at Cycle 4) | Adagrasib | - | - | 14.7 |
| Incomplete ctDNA Clearance (at Cycle 4) | Adagrasib | - | - | 5.4 |
Signaling Pathways and Resistance Mechanisms
Understanding the underlying signaling pathways is critical to interpreting biomarker data and anticipating mechanisms of resistance. KRAS G12C inhibitors primarily target the MAPK pathway; however, resistance can emerge through various on-target and off-target mechanisms.
Caption: Simplified KRAS signaling pathway and mechanisms of inhibitor action and resistance.
Experimental Protocols
Accurate and reproducible biomarker assessment is paramount for clinical decision-making. Below are generalized protocols for the key assays discussed.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
NGS is employed to identify a wide range of genomic alterations from tumor tissue or liquid biopsy samples.
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue sections or cell-free DNA (cfDNA) from plasma.
-
Library Preparation: Fragment the extracted DNA and ligate adapters to the ends. This is followed by PCR amplification to create a library of DNA fragments.
-
Target Enrichment: Use a targeted panel, such as the Ion Torrent AmpliSeq Colon and Lung Cancer panel, to specifically capture and enrich for genes of interest, including KRAS, KEAP1, STK11, TP53, and CDKN2A.
-
Sequencing: Sequence the enriched library on an NGS platform, such as the Ion PGM system.
-
Data Analysis: Align the sequencing reads to a reference genome (e.g., hg19) and use variant calling software to identify single nucleotide variants, insertions, deletions, and copy number variations. A threshold for mutation frequency (e.g., >1%) is typically applied for reporting.
Caption: A typical workflow for Next-Generation Sequencing to identify co-mutations.
Droplet Digital PCR (ddPCR) for ctDNA Quantification
ddPCR offers a highly sensitive method for detecting and quantifying rare mutations in cfDNA.
-
cfDNA Extraction: Isolate cfDNA from patient plasma samples.
-
Reaction Setup: Prepare a reaction mixture containing the cfDNA template, ddPCR Supermix, and specific primer/probe sets for wild-type and mutant KRAS G12C alleles.
-
Droplet Generation: Partition the reaction mixture into thousands of nano-liter sized droplets, each containing a limited number of DNA molecules.
-
PCR Amplification: Perform PCR amplification within each droplet.
-
Droplet Reading: Analyze the fluorescence of each droplet to determine the number of positive droplets for the mutant and wild-type alleles.
-
Data Analysis: Calculate the fractional abundance of the KRAS G12C mutation relative to the wild-type allele.
Caption: The workflow for quantifying circulating tumor DNA using droplet digital PCR.
Immunohistochemistry (IHC) for TTF-1 and PD-L1 Expression
IHC is a widely used technique to visualize the expression and localization of specific proteins in tissue samples.
-
Tissue Preparation: Use FFPE tissue sections mounted on positively charged slides.
-
Deparaffinization and Rehydration: Remove paraffin wax and rehydrate the tissue sections through a series of xylene and graded alcohol washes.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) to unmask the antigenic sites.
-
Antibody Incubation: Incubate the slides with a primary antibody specific for the target protein (e.g., anti-TTF-1 or anti-PD-L1).
-
Detection: Apply a secondary antibody conjugated to an enzyme, followed by a chromogen to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: Stain the nuclei with hematoxylin for contrast and mount the slides with a coverslip.
-
Scoring: A pathologist evaluates the staining intensity and the percentage of positive tumor cells. For PD-L1, the Tumor Proportion Score (TPS) is often used.
Proximity Ligation Assay (PLA) for RAS-RAF Interaction
PLA is a sensitive method to detect protein-protein interactions in situ.
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections on slides.
-
Primary Antibody Incubation: Incubate with two primary antibodies raised in different species that recognize the two proteins of interest (e.g., mouse anti-RAS and rabbit anti-RAF).
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that bind to the primary antibodies.
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a circular DNA molecule.
-
Amplification: A DNA polymerase amplifies the circular DNA template via rolling circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright, localized signal that can be visualized and quantified using fluorescence microscopy.
Conclusion
The selection of patients most likely to benefit from KRAS G12C inhibitors is evolving with our understanding of predictive biomarkers. Co-mutation analysis, particularly of KEAP1 and STK11, can identify patients with a poorer prognosis who may require combination therapies. TTF-1 expression appears to be a strong prognostic marker for sotorasib response. Furthermore, the dynamic monitoring of ctDNA provides an early indication of treatment efficacy, allowing for timely clinical decisions. As research progresses, the integration of these biomarkers will be crucial for personalizing treatment strategies and improving outcomes for patients with KRAS G12C-mutated cancers.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 47
For researchers, scientists, and drug development professionals engaged in the pioneering work of cancer therapy, the safe handling of potent compounds like KRAS G12C inhibitors is paramount. This guide provides essential safety and logistical information for KRAS G12C inhibitor 47, offering procedural, step-by-step guidance to ensure laboratory safety and proper chemical management. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, this document synthesizes safety protocols from analogous KRAS G12C inhibitors to establish a robust framework for safe handling and disposal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
When handling this compound, a comprehensive approach to Personal Protective Equipment (PPE) is crucial to minimize exposure risk. The following table outlines the recommended PPE based on general guidelines for handling hazardous drugs and specific information from SDSs of similar KRAS G12C inhibitors.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes, aerosols, and dust particles.[2] |
| Hand Protection | Two pairs of chemotherapy-rated gloves. | Provides a barrier against direct skin contact. Double-gloving is recommended for handling hazardous drugs.[3] |
| Body Protection | Impervious disposable gown. | Prevents contamination of personal clothing and skin. Gowns should be shown to resist permeability by hazardous drugs.[2][3] |
| Respiratory Protection | Suitable respirator (e.g., N95) or use of a certified chemical fume hood or biological safety cabinet. | Necessary when handling powders or creating aerosols to avoid inhalation.[1][2] |
It is imperative that all PPE is donned before handling the compound and disposed of as contaminated waste immediately after use. Reusable PPE must be decontaminated according to institutional and manufacturer guidelines.[3]
Operational Workflow for Safe Handling
A structured workflow is essential to maintain safety and experimental integrity from the moment the compound is received until its final disposal. The following diagram illustrates a standard operational procedure for handling potent chemical compounds like this compound.
Experimental Protocols: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the compound into the laboratory's chemical inventory system.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1][2] Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[2][4]
Preparation and Handling:
-
Always handle the compound within a certified chemical fume hood or other appropriate ventilated enclosure to avoid inhalation of dust or aerosols.[1][2]
-
Ensure a safety shower and eye wash station are readily accessible.[1][2]
-
When preparing solutions, add the solvent to the inhibitor slowly to avoid splashing.
Accidental Release Measures:
-
In case of a spill, evacuate personnel from the immediate area.[1]
-
Wear full PPE, including respiratory protection, before attempting to clean the spill.[1]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[1] For solid spills, carefully collect the material without creating dust.
-
Decontaminate the spill area and all cleaning materials with a suitable solvent like alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Disposal Plan:
-
All waste material, including empty containers, contaminated PPE, and cleaning materials, must be disposed of in accordance with national and local regulations for hazardous waste.[5]
-
Do not allow the product to enter drains or water courses.[1][2]
Understanding the Mechanism: The KRAS G12C Signaling Pathway
KRAS is a key protein in the MAPK signaling pathway, which regulates cell growth, proliferation, and survival.[6] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell division and tumor growth.[6] KRAS G12C inhibitors, such as inhibitor 47, work by covalently binding to the mutant cysteine in the G12C protein, locking it in an inactive state.[7]
By adhering to these stringent safety protocols and understanding the mechanism of the compound being handled, researchers can mitigate risks and continue their vital work in advancing cancer treatment. This guide serves as a foundational resource, and it is crucial to supplement this information with institution-specific safety procedures and to consult with safety officers for any further questions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. KRAS G12C inhibitor 29|847337-63-7|MSDS [dcchemicals.com]
- 3. pogo.ca [pogo.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
